Cerberin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMTWMXBKEHJQ-IVHDSYOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893922 | |
| Record name | Cerberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25633-33-4 | |
| Record name | Cerberin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25633-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerberin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025633334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERBERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW5A155S64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cerberin discovery and isolation from Cerbera odollam
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Cerberin from Cerbera odollam
Introduction
Cerbera odollam, commonly known as the "suicide tree" or "pong-pong tree," is a plant species belonging to the Apocynaceae family, native to India and Southeast Asia.[1][2][3] The seeds of this plant are notoriously toxic due to the presence of potent cardiac glycosides, primarily this compound.[1][4][5] this compound, like other cardenolides, exerts its toxic effect by disrupting the heart's function through the inhibition of the Na+/K+-ATPase enzyme.[6][7] Historically, extracts from C. odollam have been used in suicides and homicides, with its toxicity being difficult to detect in autopsies.[1][6] Despite its toxicity, this compound and related compounds are subjects of research for their potential therapeutic applications, including anticancer activities.[8][9] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its isolation and quantification, and an examination of its mechanism of action.
Physicochemical Properties of this compound
This compound is a cardenolide glycoside, structurally characterized by a steroid core linked to a five-membered lactone ring and a sugar moiety.[6][10] It is specifically the 2'-acetyl derivative of neriifolin.[8] Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | [8] |
| Chemical Formula | C₃₂H₄₈O₉ | [6] |
| Molar Mass | 576.727 g·mol⁻¹ | [6][8] |
| Appearance | White to pale yellow solid | [6] |
| Melting Point | 212 °C (414 °F) | [6] |
| Solubility | Soluble in chloroform and acetone; slightly soluble in methanol; moderately soluble in water.[6][10] |
Isolation and Quantification Protocols
The primary source of this compound is the kernel of the C. odollam fruit.[1] Isolation involves solvent extraction followed by chromatographic purification and quantification.
Experimental Protocol 1: Extraction of this compound from Cerbera odollam Seeds
This protocol is based on methodologies described for the extraction of this compound for analytical purposes.[1][11]
-
Sample Preparation:
-
Collect ripe seeds from Cerbera odollam fruits.
-
Dry the seeds under shade at room temperature.
-
Grind the dried seeds into a fine powder using a mechanical grinder.[12]
-
-
Soxhlet Extraction (or Maceration):
-
Accurately weigh a specific amount of the powdered seed material (e.g., 14.2 g).[11]
-
Place the powder into a thimble for Soxhlet extraction or in a flask for maceration.
-
Prepare an extraction solvent mixture of ethyl acetate and ethanol in a 1:1 (v/v) ratio.[1][11] Other solvents like methanol can also be used.[13]
-
Perform the extraction for a sufficient duration (e.g., 6 hours for Soxhlet).
-
-
Concentration:
-
Purification/Fractionation:
Caption: Workflow for the extraction of this compound from C. odollam seeds.
Experimental Protocol 2: Quantification by HPTLC
High-Performance Thin-Layer Chromatography (HPTLC) is a precise method for quantifying this compound in extracts.[4][5]
-
Standard Preparation:
-
Prepare a standard stock solution by dissolving a known amount of pure this compound (e.g., 2 mg) in a suitable solvent like methanol (e.g., 2 mL).[1]
-
-
Chromatography:
-
Stationary Phase: Use pre-coated silica gel HPTLC plates.
-
Mobile Phase: Prepare a solvent system of chloroform and methanol in a 9.6:0.4 (v/v) ratio.[4][5][11]
-
Chamber Saturation: Pour the mobile phase into a twin-trough glass chamber and let it saturate for at least 10 minutes.[11]
-
Application: Apply the standard solution and the plant seed extract as bands on the HPTLC plate.
-
Development: Place the plate in the saturated chamber and allow for linear ascending development until the solvent front reaches a desired height.[5]
-
-
Detection and Quantification:
-
Air-dry the developed plate.
-
Perform densitometric scanning at a wavelength of 254 nm using a suitable HPTLC scanner with a deuterium lamp.[4][5]
-
Identify the this compound band in the sample by comparing its Rf value and UV absorption spectrum with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standard.
-
Mechanism of Action: Signaling Pathway of this compound Toxicity
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[6][10] This inhibition triggers a cascade of events leading to its cardiotoxic effects.
-
Na+/K+-ATPase Inhibition: this compound binds to the extracellular alpha-subunit of the Na+/K+-ATPase pump.[6][10] This binding blocks the dephosphorylation step of the pump's cycle, inhibiting its function.[10]
-
Ionic Imbalance: The pump's inhibition leads to an increase in the intracellular sodium concentration ([Na+]i).[6][10]
-
Calcium Overload: The elevated [Na+]i reduces the electrochemical gradient required by the Na+/Ca2+ exchanger to extrude calcium from the cell. This results in a significant increase in intracellular calcium concentration ([Ca2+]i).[10] This calcium overload is the primary driver of the positive inotropic effect (increased heart muscle contraction) and the ultimate cardiotoxicity.
-
Signal Transduction: Beyond its ion-pumping role, the Na+/K+-ATPase also functions as a signal transducer.[14][15] The binding of cardiac glycosides like this compound can activate intracellular signaling cascades. This includes the activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the generation of reactive oxygen species (ROS).[14][16]
-
Downstream Effects: The combination of calcium overload and ROS generation activates further pathways, including MAPKs and protein kinase C (PKC), and can induce the expression of early-response genes, contributing to cellular stress and apoptosis.[14] In cancer cells, this compound has been shown to potently inhibit the PI3K/AKT/mTOR signaling pathway, leading to G2/M cell cycle arrest and apoptosis.[9]
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Toxicological and Pharmacological Data
This compound is highly toxic, and ingestion of a single kernel can be fatal to an adult.[1] Its toxicity is comparable to that of digoxin, another well-known cardiac glycoside.[8] Recent studies have also highlighted its potent anticancer activity.
| Parameter | Value | Cell Line/Context | Source |
| GI₅₀ (Growth Inhibition) | < 90 nM | Human Cancer Cell Lines | [9] |
| Mechanism | Induces G2/M cell cycle arrest and apoptosis | Human Cancer Cell Lines | [9] |
| Toxic Symptoms | Nausea, vomiting, bradycardia, hyperkalemia, ECG abnormalities | Human Poisoning Cases | [6][8] |
Conclusion
This compound is a highly potent cardenolide isolated from the seeds of Cerbera odollam. Its discovery and isolation are critical for both toxicological analysis in forensic cases and for exploring its pharmacological potential. Standard phytochemical methods involving solvent extraction and HPTLC allow for its effective isolation and quantification. The compound's mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, triggers a complex signaling cascade that results in significant ionic imbalance and cellular stress. This detailed understanding is fundamental for the development of antidotes for poisoning and for harnessing its potent biological activity in fields such as oncology.
References
- 1. aditya.ac.in [aditya.ac.in]
- 2. experts.boisestate.edu [experts.boisestate.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. [PDF] Quantitative Determination of this compound in Seed Extract of Cerbera odollam and Rat Serum by High Performance Thin Layer Chromatography | Semantic Scholar [semanticscholar.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C32H48O9 | CID 10031063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. eprints.usm.my [eprints.usm.my]
- 14. utoledo.edu [utoledo.edu]
- 15. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Cerberin on the Na+/K+-ATPase Pump
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerberin, a potent cardiac glycoside found in the seeds of the Cerbera genus, exerts its physiological and toxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This guide provides a detailed examination of the molecular mechanisms underlying this interaction. While specific quantitative data for this compound is limited in current literature, this document extrapolates from the well-understood pharmacology of other cardiac glycosides to present a comprehensive overview. This includes the binding of this compound to the α-subunit of the enzyme, the induction of conformational changes, and the subsequent disruption of ion transport and activation of intracellular signaling pathways. Methodologies for studying these interactions are also detailed, alongside a comparative analysis of the inhibitory potential of related cardiac glycosides.
Introduction to this compound and the Na+/K+-ATPase Pump
This compound is a cardenolide, a class of steroid-like compounds that act as potent cardiotonics.[1][2] It is notoriously known as the toxic principle of the "suicide tree" (Cerbera odollam). The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells.[1]
The Na+/K+-ATPase, also known as the sodium pump, actively transports three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed. This process is fundamental for various cellular functions, including nerve impulse transmission, muscle contraction, and the transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit and a regulatory β-subunit.[1] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.
Mechanism of Action of this compound
The mechanism of action of this compound is understood to be analogous to that of other well-studied cardiac glycosides.[1][3] It involves a direct interaction with the Na+/K+-ATPase, leading to its inhibition and a cascade of downstream cellular events.
Binding to the Na+/K+-ATPase α-Subunit
This compound binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.[1][3] This binding is highly specific and is influenced by the particular isoform of the α-subunit present in the tissue. The affinity of this compound for the pump is also modulated by the associated β and FXYD subunits, which exhibit tissue-specific expression patterns.[1]
Conformational State-Dependent Inhibition
The Na+/K+-ATPase cycles through several conformational states during its pumping cycle. Cardiac glycosides, including this compound, exhibit the highest affinity for the phosphorylated E2-P conformation of the enzyme.[3] This is the state where the pump has released Na+ to the extracellular side and is poised to bind extracellular K+. By binding to and stabilizing this E2-P conformation, this compound effectively locks the enzyme in an inactive state, preventing the dephosphorylation and subsequent steps of the transport cycle.[1][3]
The following diagram illustrates the simplified Post-Albers cycle of the Na+/K+-ATPase and the point of inhibition by this compound.
Figure 1: Simplified Post-Albers cycle of the Na+/K+-ATPase pump showing this compound's inhibitory action on the E2-P conformation.
Consequences of Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase by this compound leads to a disruption of the normal ion gradients. The primary consequence is an increase in the intracellular sodium concentration ([Na+]i).[1] This elevation in [Na+]i has several downstream effects, most notably on the Na+/Ca2+-exchanger (NCX).
The NCX normally functions to extrude calcium (Ca2+) from the cell. However, as the intracellular Na+ concentration rises, the driving force for the forward mode of the NCX is reduced, and it can even reverse its direction, leading to an increase in the intracellular calcium concentration ([Ca2+]i).[3] This increase in intracellular calcium is the basis for the positive inotropic effect of cardiac glycosides in cardiac muscle.
The following diagram illustrates the signaling cascade following Na+/K+-ATPase inhibition by this compound.
Figure 2: Signaling pathway initiated by this compound-mediated inhibition of the Na+/K+-ATPase.
Quantitative Analysis of Na+/K+-ATPase Inhibition
While specific quantitative data for this compound's interaction with Na+/K+-ATPase is scarce in the literature, data from other well-characterized cardiac glycosides can provide a comparative framework. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki).
Table 1: Comparative Inhibitory Potency of Cardiac Glycosides on Different Human Na+/K+-ATPase Isoforms
| Cardiac Glycoside | Isoform | Dissociation Constant (KD) in nM (mean ± S.E.M.) |
| Digoxin | α1β1 | 110.0 ± 3.9 |
| α2β1 | 47.4 ± 10.1 | |
| α3β1 | Not specified | |
| Digitoxin | α1β1 | Not specified |
| α2β1 | Not specified | |
| α3β1 | Not specified | |
| Ouabain | α1β1 | Not specified |
| α2β1 | Higher affinity for α2 | |
| α3β1 | Not specified |
Note: Data is compiled from studies on human Na+/K+-ATPase isoforms expressed in yeast.[4] The presence of K+ ions is known to decrease the affinity of cardiac glycosides.[4] The table illustrates the isoform-specific affinities of different cardiac glycosides.
Experimental Protocols for Studying this compound-Na+/K+-ATPase Interaction
Several experimental approaches can be employed to characterize the interaction between this compound and the Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the rate of ATP hydrolysis. The inhibition by this compound can be determined by measuring the decrease in enzyme activity at various concentrations of the compound.
Protocol Outline:
-
Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla, rat brain).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.
-
Incubation: Add the enzyme preparation to the reaction mixture with and without varying concentrations of this compound.
-
Reaction Termination: Stop the reaction after a defined incubation period (e.g., by adding trichloroacetic acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).
-
Data Analysis: Calculate the percent inhibition of Na+/K+-ATPase activity at each this compound concentration and determine the IC50 value.
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled cardiac glycoside (e.g., [3H]-ouabain) to the Na+/K+-ATPase. The binding of this compound can be assessed through a competition binding experiment.
Protocol Outline:
-
Enzyme Preparation: As described in the activity assay.
-
Binding Buffer: Prepare a buffer containing MgCl2 and a low concentration of a radiolabeled cardiac glycoside (e.g., [3H]-ouabain).
-
Competition: Add increasing concentrations of unlabeled this compound to the binding buffer containing the enzyme and the radioligand.
-
Incubation and Separation: Incubate to allow binding to reach equilibrium. Separate the bound and free radioligand (e.g., by filtration).
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by this compound and calculate the Ki value.
The following diagram outlines a general workflow for these experimental protocols.
Figure 3: General experimental workflow for studying this compound's interaction with Na+/K+-ATPase.
Conclusion
This compound acts as a potent inhibitor of the Na+/K+-ATPase pump by binding to the extracellular side of the α-subunit and stabilizing the E2-P conformational state. This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium concentrations. These ionic changes are responsible for the cardiotonic and toxic effects of this compound. While this compound-specific quantitative data remains limited, the established knowledge of cardiac glycoside-Na+/K+-ATPase interactions provides a robust framework for understanding its mechanism of action. Further research focusing on the specific binding kinetics and isoform selectivity of this compound will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 4. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
Cerberin: A Deep Dive into its Botanical Origins and Distribution
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cerberin, a potent cardiac glycoside, has garnered significant attention within the scientific community due to its profound physiological effects and potential therapeutic applications. This technical guide provides an in-depth exploration of the biological sources and distribution of this compound in the plant kingdom. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.
Biological Source of this compound
This compound is a secondary metabolite produced by a specific group of plants belonging to the genus Cerbera, within the family Apocynaceae. The primary and most well-documented botanical sources of this potent cardenolide are:
-
Cerbera odollam : Commonly known as the "suicide tree" or "pong-pong tree," this species is native to India and Southeast Asia.[1][2] It is renowned for the high concentration of this compound within its seeds. The milky latex of the plant is also reported to contain this compound.[3]
-
Cerbera manghas : Often referred to as "sea mango," this species shares a similar geographical distribution with C. odollam and is also a significant source of this compound and other related cardiac glycosides.[4][5]
Both species are typically found in coastal and marshy regions.[6]
Distribution of this compound within Plant Tissues
The concentration of this compound is not uniform throughout the plant. Its distribution varies significantly across different plant organs, with the highest concentrations consistently found in the seeds, particularly the kernel.[7][8] This strategic allocation of the toxic compound is believed to be a defense mechanism against herbivores.
A review of the literature indicates the presence of this compound in the following plant parts:
-
Seeds (Kernel): The kernel within the fruit of both C. odollam and C. manghas contains the highest and most lethal concentrations of this compound.[7][8][9]
-
Fruits: The whole fruit, including the fibrous husk, contains this compound, although at lower concentrations than the kernel.[2]
-
Leaves: this compound has been identified in the leaves of C. odollam and C. manghas.[2][4]
-
Latex: The milky sap produced by these plants is also known to contain this compound.[3]
-
Stem and Root: Other parts of the plant, such as the stem and root, have been reported to contain various cardiac glycosides, including this compound.[2]
Quantitative Analysis of this compound Distribution
The following table summarizes the quantitative data available on the concentration of this compound and related cardiac glycosides in different parts of Cerbera manghas. The data highlights the significant difference in concentration between ripe and unripe fruits, with dried ripe seeds showing the highest levels.
| Plant Species | Plant Part | Condition | This compound (μg/g) | Neriifolin (μg/g) | Tanghinin (μg/g) | Deacetyltanghinin (μg/g) |
| Cerbera manghas | Seed | Dried Ripe Fruit | 285.9 | 804.2 | 621.4 | 1209.1 |
| Cerbera manghas | Seed | Fresh Unripe Fruit | 2.3 | 47.0 | 3.5 | 49.4 |
Data sourced from a study by an unspecified author.[8]
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant materials are critical for research and drug development. The following are detailed methodologies for key experiments cited in the literature.
Extraction of this compound from Cerbera odollam Seeds
This protocol outlines a common method for the extraction of this compound from the seeds of Cerbera odollam.
Materials and Reagents:
-
Ripe seeds of Cerbera odollam
-
Ethyl acetate
-
Ethanol
-
Methanol
-
Water bath
-
Grinder or macerator
-
Filter paper
Procedure:
-
Collect ripe seeds of Cerbera odollam.
-
Air-dry the seeds in the shade and then grind them into a fine powder.
-
Extract a known weight of the powdered seed material (e.g., 14.2 g) with a 1:1 (v/v) mixture of ethyl acetate and ethanol.[10]
-
Concentrate the extract to dryness using a water bath maintained at a temperature below 70°C.[10]
-
Re-dissolve the residue in ethyl acetate and filter the solution.[10]
-
Evaporate the filtrate to dryness.
-
The resulting residue contains the crude extract of this compound. For further purification and analysis, dissolve a known amount of the residue in a suitable solvent such as ethanol or methanol.[10]
Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a rapid and precise method for the quantification of this compound in plant extracts.
Instrumentation and Materials:
-
HPTLC system with a densitometric scanner
-
Pre-coated TLC plates (e.g., silica gel 60 F254)
-
Standard this compound solution (e.g., 1 µg/µl in methanol)
-
Chloroform
-
Methanol
-
Twin-trough developing chamber
Procedure:
-
Preparation of Standard Solution: Dissolve a known amount of standard this compound (e.g., 2 mg) in a known volume of methanol (e.g., 2 ml) to obtain a standard solution of a specific concentration (e.g., 1 µg/µl).[10]
-
Sample Preparation: Prepare the plant extract as described in section 4.1.
-
Chromatography:
-
Apply known volumes of the standard solution and the sample extract as bands onto the HPTLC plate.
-
Develop the plate in a twin-trough chamber saturated with a mobile phase of chloroform and methanol (9.6:0.4 v/v).[11]
-
Allow the solvent front to travel a sufficient distance up the plate.
-
Air-dry the plate.
-
-
Detection and Quantification:
-
Scan the dried plate using a densitometer at a wavelength of 254 nm.[11]
-
Identify the band corresponding to this compound in the sample by comparing its Rf value with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.
-
Identification and Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound.
Instrumentation and Materials:
-
Liquid chromatography system coupled with a tandem mass spectrometer
-
C18 column
-
Acetonitrile
-
Ammonium bicarbonate buffer
-
Standard this compound solution
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare as described in the HPTLC protocol.
-
LC Separation:
-
Inject the standard and sample solutions into the LC system.
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and ammonium bicarbonate buffer.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Monitor for the specific precursor and product ions of this compound. The exact m/z values for deacetyltanghinin (m/z 549.3055), neriifolin (m/z 535.3259), tanghinin (m/z 591.3169), and this compound (m/z 577.3375) can be used for identification.[3]
-
-
Quantification:
-
Construct a calibration curve using the peak areas of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biosynthesis and Signaling Pathway
The biosynthesis of this compound, like other cardiac glycosides, is a complex process that originates from the steroid metabolic pathway. The general pathway involves the conversion of cholesterol to pregnenolone, which then undergoes a series of enzymatic modifications to form the cardenolide aglycone. This aglycone is subsequently glycosylated to form the final this compound molecule.
The mechanism of action of this compound involves its binding to and inhibition of the Na+/K+-ATPase pump in myocardial cells.[12][13] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the generalized biosynthetic pathway of cardiac glycosides and the experimental workflow for this compound analysis.
Caption: Generalized biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. experts.boisestate.edu [experts.boisestate.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of this compound, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aditya.ac.in [aditya.ac.in]
- 5. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. japsonline.com [japsonline.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. encyclopedia.pub [encyclopedia.pub]
Toxicological Profile and Lethal Dose of Cerberin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerberin, a potent cardiac glycoside found in the seeds of the Cerbera genus, presents a significant toxicological profile characterized by severe cardiotoxic effects. This technical guide provides a comprehensive overview of the toxicological properties of this compound, with a focus on its lethal dose (LD50) in various animal models. The document details the primary mechanism of action, downstream signaling cascades, and methodologies for assessing its toxicity. This guide is intended to serve as a crucial resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.
Introduction
This compound is a cardenolide, a class of naturally occurring steroids known for their profound effects on cardiac muscle.[1] Historically, plants containing this compound, such as Cerbera odollam (the "suicide tree"), have been used in intentional poisonings and suicides.[1] In modern pharmacology, cardiac glycosides have been investigated for their therapeutic potential in treating heart failure. However, their narrow therapeutic index necessitates a thorough understanding of their toxicological profile. This guide synthesizes the available data on this compound's toxicity in animal models to provide a detailed reference for scientific and professional use.
Toxicological Profile
The toxicity of this compound is primarily attributed to its potent inhibitory effect on the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in myocardial cells.[2] This inhibition leads to a cascade of events culminating in cardiac arrhythmias and, ultimately, cardiac arrest.[3]
Mechanism of Action
This compound binds to the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] This binding inhibits the pump's activity, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing an increase in intracellular calcium levels.[2] This calcium overload is the primary driver of the cardiotoxic effects, leading to increased contractility, altered electrophysiology, and arrhythmogenesis.
Clinical Signs of Toxicity in Animals
In animal models, the administration of this compound or extracts from Cerbera plants induces a range of clinical signs consistent with cardiac glycoside poisoning. These include:
-
Gastrointestinal effects: Nausea, vomiting, and diarrhea.[4]
-
Cardiovascular effects: Bradycardia (slow heart rate), various forms of heart block, and life-threatening arrhythmias.[2]
-
Neurological effects: Drowsiness and lethargy.[2]
Lethal Dose (LD50) in Animal Models
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The LD50 of this compound has been determined in several animal species through various routes of administration. The available data is summarized in the table below.
| Animal Model | Route of Administration | LD50 (mg/kg) | Source(s) |
| Dog | Not Specified | 1.8 | [1] |
| Cat | Not Specified | 3.1 | [1] |
| Rabbit | Not Specified | 50 | [1] |
| Mouse | Intraperitoneal (Extract) | 20.8 g/kg (of leaf extract) | [3] |
Note: The value for mice is for a standardized extract of Cerbera odollam leaves and not for pure this compound, hence the significantly higher value.
Experimental Protocols
Detailed experimental protocols for determining the LD50 of pure this compound are not extensively published. However, the methodologies would follow established guidelines for acute toxicity testing, such as those provided by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to determine the acute oral toxicity of a substance without calculating a precise LD50 value, but rather assigning it to a toxicity class.
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often more sensitive) are used.[2]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing. Water is provided ad libitum.[2]
-
Dose Administration: The test substance is administered orally in a single dose via gavage. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.[2]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.[2]
-
Endpoint: The test is terminated when the dose causing evident toxicity or no more than one death is identified.[2]
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.
-
Animal Selection and Preparation: Similar to OECD 420.[1][4]
-
Dosing: A group of three animals of a single sex is used for each step. The substance is administered orally at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg).[1]
-
Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step. If no or one animal dies, the test is repeated at a higher dose. If two or three animals die, the test is repeated at a lower dose.[1]
-
Classification: The substance is classified based on the mortality observed at different dose levels.[1]
Intravenous LD50 Determination
For intravenous administration, the protocol would be adapted as follows:
-
Animal Selection and Preparation: As described for oral studies.
-
Dose Administration: The test substance, dissolved in a suitable vehicle, is administered via a single bolus injection into a tail vein.
-
Dose Groups: Multiple dose groups with a sufficient number of animals per group are used to generate a dose-response curve.
-
Observation: Animals are continuously monitored for the first few hours post-administration and then periodically for up to 14 days.
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
Visualizations
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: this compound inhibits Na+/K+-ATPase, leading to Ca2+ overload and cardiotoxicity.
Experimental Workflow for In Vivo Cardiotoxicity Assessment
Caption: Workflow for assessing this compound's cardiotoxicity in animal models.
Conclusion
This compound exhibits a high degree of acute toxicity, primarily targeting the cardiovascular system. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, is well-established for cardiac glycosides. The LD50 values, although limited for pure this compound, indicate significant toxicity across different animal species. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting further toxicological assessments. The provided diagrams illustrate the key signaling events and a typical workflow for in vivo cardiotoxicity studies. This technical guide serves as a foundational document for researchers and professionals working with this compound and other cardiac glycosides, emphasizing the need for careful handling and thorough toxicological evaluation. Further research is warranted to establish more precise LD50 values for pure this compound across various routes and to explore its sub-acute and chronic toxicity profile.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
Cerberin: A Cardiac Glycoside with Potent Anti-Cancer Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cerberin, a potent cardiac glycoside isolated from the seeds of Cerbera odollam and Cerbera manghas, is emerging as a promising candidate in oncology research. Traditionally known for its cardiotonic properties and toxicity, recent investigations have unveiled its significant anti-neoplastic activities. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent against cancer. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the complex biological processes it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel natural product-based cancer therapies.
Introduction
Natural products have historically been a cornerstone of drug discovery, with a significant number of anti-cancer agents originating from botanical sources.[1] Cardiac glycosides, a class of naturally occurring steroids, have long been utilized in the treatment of cardiac conditions.[2] Emerging evidence, however, points to their potent cytotoxic effects against various cancer cell lines, sparking renewed interest in their therapeutic potential beyond cardiology.[3][4]
This compound, a cardenolide, has demonstrated remarkable potency in inhibiting cancer cell growth, migration, and colony formation at nanomolar concentrations.[1][5] Its multifaceted mechanism of action, primarily centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, positions it as a compelling agent for further preclinical and clinical investigation.[1][3] This guide synthesizes the existing research on this compound, offering a technical and practical framework for its study.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting fundamental cellular processes that are often dysregulated in cancer.
Inhibition of Na+/K+-ATPase
As a cardiac glycoside, the foundational mechanism of this compound involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[6][7] By binding to the alpha-subunit of this pump, this compound disrupts the transport of sodium and potassium ions across the cell membrane, leading to an increase in intracellular sodium.[6] This ionic imbalance is believed to trigger downstream signaling events that contribute to its cytotoxic effects.[6][7]
Disruption of the PI3K/AKT/mTOR Signaling Pathway
A pivotal aspect of this compound's anti-cancer activity is its potent inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[1][3] this compound has been shown to significantly reduce the phosphorylation of key proteins in this pathway, effectively shutting down pro-survival signals in cancer cells.[3]
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through both intrinsic and extrinsic pathways. Key events include:
-
Downregulation of Anti-Apoptotic Proteins: this compound reduces the expression of key anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1][5]
-
Activation of Caspases: It triggers the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[1][5]
-
PARP Cleavage: The activation of caspases leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][5]
Furthermore, this compound induces a significant arrest of the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][5]
Modulation of Key Oncogenic Proteins
This compound's influence extends to the downregulation of several key proteins implicated in tumorigenesis:
-
Polo-like kinase 1 (PLK-1): A critical regulator of the cell cycle.[1][3]
-
c-Myc: A potent oncogene that drives cell proliferation.[1][3]
-
STAT3: A transcription factor involved in cell survival and proliferation.[1][3]
The signaling pathway of this compound's action is depicted in the following diagram:
Caption: this compound's multifaceted anti-cancer signaling pathway.
Quantitative Data Summary
The anti-proliferative efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes the key growth inhibition data.
| Parameter | Value | Cell Lines | Reference |
| GI50 (50% Growth Inhibition) | < 90 nM | Various human cancer cell lines | [1],[5] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the anti-cancer properties of this compound.
Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay
This assay provides a quantitative measure of cell density, and thus cell proliferation and cytotoxicity, based on the measurement of cellular protein content.[3][4][8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[1]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.[1]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.[1]
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate spectrophotometer.[3]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]
Materials:
-
White-walled 96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the SRB assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Protocol: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11] c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protein Expression Analysis: Western Blotting for PI3K/AKT/mTOR Pathway
Western blotting is used to detect and quantify the expression levels of specific proteins within a sample, allowing for the assessment of the phosphorylation status of key signaling molecules.[12][13][14]
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro workflow for screening and characterizing a potential anti-cancer compound like this compound.
Caption: A typical in vitro workflow for evaluating this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent, primarily through its potent inhibition of the PI3K/AKT/mTOR signaling pathway and its ability to induce apoptosis and cell cycle arrest. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic applications.
Future research should focus on in vivo studies to validate the efficacy of this compound in animal models of cancer. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound with improved therapeutic indices, potentially reducing its inherent cardiotoxicity while retaining or enhancing its anti-cancer properties. A deeper understanding of its interaction with the Na+/K+-ATPase in different cancer types and the full spectrum of its downstream effects will be crucial for its successful translation into a clinical setting. The exploration of this compound and other cardiac glycosides represents a promising frontier in the development of novel and effective cancer therapies.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cerberin: A Deep Dive into its Structural Elucidation and Chemical Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerberin, a potent cardiac glycoside, has garnered significant attention in the scientific community for its pronounced biological activities, including its traditional use as a poison and its emerging potential as an anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the structural elucidation of this compound, its chemical properties, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
This compound is a cardenolide, a class of steroids characterized by a specific lactone ring, and is predominantly found in the seeds of plants from the Cerbera genus, such as Cerbera odollam, commonly known as the "suicide tree".[2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[2] This disruption of ion homeostasis leads to a cascade of downstream effects, ultimately impacting cellular function and viability.
Structural Elucidation
The definitive structure of this compound (2'-acetylneriifolin) was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Chemical Structure
This compound possesses a complex steroidal backbone linked to a sugar moiety.[2] Its systematic IUPAC name is [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₈O₉ | [1] |
| Molecular Weight | 576.7 g/mol | [1] |
| Melting Point | 212 °C | [2] |
| Solubility | Soluble in chloroform and acetone, moderately soluble in water. | |
| Appearance | Solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural characterization of this compound heavily relies on ¹H and ¹³C NMR data. While a complete, unambiguous assignment of all proton and carbon signals is extensive, the key characteristic chemical shifts provide a fingerprint for the molecule's identification.
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the identification and quantification of this compound. The fragmentation pattern of the this compound molecule provides structural information. The precursor ion and its characteristic product ions are monitored for selective detection. A study identified this compound with an m/z of 577.3375.[4]
X-ray Crystallography: The three-dimensional arrangement of atoms in this compound has been confirmed by X-ray crystallography. The crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 205307.[1] This provides precise information on bond lengths, bond angles, and the stereochemistry of the molecule.
Chemical Properties and Biological Activity
This compound's biological effects are a direct consequence of its chemical structure. Its ability to inhibit the Na+/K+-ATPase pump is the primary driver of its cardiotoxic and potential therapeutic properties.
Inhibition of Na+/K+-ATPase
This compound binds to the alpha-subunit of the Na+/K+-ATPase, inhibiting its function.[2] This leads to an increase in intracellular sodium concentration. The altered sodium gradient subsequently affects the Na+/Ca²⁺ exchanger, resulting in an accumulation of intracellular calcium. This increase in cytosolic calcium is responsible for the positive inotropic effect on cardiac muscle, which has been historically exploited in the treatment of heart failure.[2]
References
- 1. This compound | C32H48O9 | CID 10031063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of this compound, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Toxicity: A Technical Guide to the Biosynthesis of Cardiac Glycosides in Cerbera Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of cardiac glycosides in Cerbera species, plants notorious for their potent cardiotoxicity. While the complete pathway in Cerbera is yet to be fully elucidated, this document synthesizes the existing research on the identified compounds, quantitative data, and likely enzymatic steps based on studies in related species. This guide is intended to serve as a foundational resource for further research and development in this area.
Introduction to Cardiac Glycosides in Cerbera
The genus Cerbera, belonging to the Apocynaceae family, is well-known for producing a variety of toxic cardiac glycosides, also known as cardenolides.[1][2] These compounds are steroidal in nature and are characterized by a five-membered lactone ring attached to the steroid backbone.[3] The primary mechanism of action of these toxins is the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium ions and resulting in forceful heart contractions.[2] While highly toxic, cardiac glycosides have also been investigated for their therapeutic potential, including in the treatment of heart failure and as anticancer agents.[1][4]
The most prominent and studied cardiac glycoside in Cerbera species, particularly in the seeds of Cerbera odollam (the "suicide tree") and Cerbera manghas (the "sea mango"), is cerberin.[1][2] However, a cocktail of other related cardenolides is also present, contributing to the overall toxicity of the plant.
Identified Cardiac Glycosides in Cerbera manghas
Research has led to the identification and quantification of several key cardiac glycosides in the seeds of Cerbera manghas. The most abundant of these are this compound, neriifolin, tanghinin, and deacetyltanghinin.[5]
Table 1: Principal Toxic Glycosidic Steroids in Cerbera manghas Seeds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Concentration in Dried Ripe Fruit Seeds (μg/g) | Concentration in Fresh Unripe Fruit Seeds (μg/g) |
| This compound | C₃₂H₄₈O₉ | 576.727 | 1209.1 | 49.4 |
| Neriifolin | C₃₀H₄₆O₈ | 534.68 | 804.2 | 47.0 |
| Tanghinin | C₃₂H₄₆O₁₀ | 590.7 | 621.4 | 3.5 |
| Deacetyltanghinin | C₃₀H₄₄O₉ | 548.66 | 285.9 | 2.3 |
Data sourced from a study on Cerbera manghas seeds from Thailand.[5]
The Hypothesized Biosynthetic Pathway of Cardiac Glycosides in Cerbera
While the specific enzymatic steps for cardiac glycoside biosynthesis in Cerbera have not been fully characterized, a putative pathway can be constructed based on the well-studied pathway in Digitalis species and the general principles of steroid biosynthesis in plants.[2][6] The pathway is believed to originate from cholesterol and involves a series of modifications to the steroid core, followed by glycosylation.
The initial steps of steroid biosynthesis are common to many plants, starting from the isoprenoid pathway to produce squalene, which is then cyclized to form cycloartenol.[6] Further enzymatic reactions lead to the formation of cholesterol.[6] The conversion of cholesterol to the cardenolide aglycone is the core of the pathway.
Key enzymatic steps likely include:
-
Side-chain cleavage of cholesterol: A cytochrome P450 enzyme, analogous to the P450scc found in Digitalis, likely catalyzes the cleavage of the cholesterol side chain to form pregnenolone.[2] This is considered a rate-limiting step in steroid hormone and cardiac glycoside biosynthesis.[2]
-
Conversion to progesterone: Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3βHSD) and a ketosteroid isomerase.[2][7]
-
Stereospecific reduction of progesterone: A crucial step in the formation of the 5β-configured cardenolide backbone is the reduction of the double bond in the A ring of progesterone. This reaction is catalyzed by progesterone 5β-reductase (P5βR), a key enzyme identified in the biosynthesis of cardenolides in Digitalis and other plant species.[8][9] The presence and activity of a P5βR homolog is highly probable in Cerbera.
-
Further modifications: The resulting 5β-pregnane-3,20-dione undergoes a series of hydroxylations, oxidations, and the formation of the characteristic butenolide ring at the C-17 position to form the various cardenolide aglycones.
-
Glycosylation: The final step is the attachment of one or more sugar moieties to the 3β-hydroxyl group of the aglycone. In the case of this compound, an O-acetylated derivative of α-L-thevetose is attached.[3] This glycosylation is carried out by glycosyltransferases.
Below is a diagram illustrating the hypothesized biosynthetic pathway leading to the formation of the cardenolide aglycone in Cerbera species.
Experimental Protocols
Detailed experimental protocols for the study of cardiac glycoside biosynthesis in Cerbera are scarce in the literature. However, methodologies employed for the analysis of these compounds in Cerbera and for the characterization of biosynthetic enzymes in other species can be adapted.
Extraction and Quantification of Cardiac Glycosides from Cerbera Seeds
This protocol is based on the methodology used for the identification and quantification of the principal glycosidic steroids in Cerbera manghas seeds.[5]
1. Sample Preparation:
- Dry ripe or fresh unripe fruits of Cerbera manghas are collected.
- The seeds are extracted from the fruits and either used fresh or dried.
- The seeds are ground into a fine powder.
2. Extraction:
- A known weight of the powdered seed material is extracted with a suitable solvent, such as a mixture of methanol and water.
- The extraction can be performed using sonication or maceration.
- The resulting extract is filtered and the solvent is evaporated under reduced pressure.
3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
- The crude extract is redissolved in a suitable solvent and applied to an SPE cartridge (e.g., C18) to remove interfering substances.
- The cardiac glycosides are eluted with a more organic solvent.
4. UHPLC-PDA-MS Analysis:
- The purified extract is analyzed by Ultra-High-Performance Liquid Chromatography coupled to a Photodiode Array detector and a Mass Spectrometer (UHPLC-PDA-MS).
- Chromatographic Conditions:
- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: Typically in the range of 1-10 µL.
- Detection:
- PDA: Set to a wavelength suitable for cardenolides (e.g., 219 nm).
- MS: Operated in electrospray ionization (ESI) positive mode to detect the protonated molecules [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements and formula determination.
5. Quantification:
- Quantification is performed by creating a calibration curve using authentic standards of the cardiac glycosides of interest (e.g., this compound, neriifolin).
- The peak areas from the UHPLC-PDA chromatogram are used to determine the concentration of each compound in the sample.
General Protocol for Progesterone 5β-Reductase (P5βR) Enzyme Assay
This is a general protocol adapted from studies on P5βR in other plant species and would require optimization for Cerbera.[9]
1. Enzyme Extraction:
- Fresh plant material (e.g., leaves, which are often sites of biosynthesis) is homogenized in an ice-cold extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.
- The homogenate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.
2. Enzyme Assay:
- The assay mixture contains:
- Buffer (e.g., phosphate buffer at a specific pH).
- NADPH as a cofactor.
- The substrate, progesterone, dissolved in a small amount of an organic solvent like DMSO.
- An aliquot of the enzyme extract.
- The reaction is initiated by the addition of the enzyme extract.
- The reaction is incubated at a controlled temperature for a specific time.
- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
3. Product Analysis:
- The product, 5β-pregnane-3,20-dione, is extracted with the organic solvent.
- The solvent is evaporated, and the residue is redissolved in a suitable solvent for analysis.
- The product is identified and quantified by HPLC or GC-MS, by comparison with an authentic standard.
4. Controls:
- A control reaction without the enzyme extract is run to account for any non-enzymatic conversion.
- A control reaction without the substrate is run to measure any background NADPH oxidation.
The following diagram illustrates a general workflow for the analysis of cardiac glycosides in Cerbera species.
Future Directions
The study of cardiac glycoside biosynthesis in Cerbera species is a promising field for future research. Key areas for investigation include:
-
Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of Cerbera species will be instrumental in identifying candidate genes for the biosynthetic pathway, including homologs of known enzymes like P450scc and P5βR.
-
Enzyme Characterization: Isolation and functional characterization of the biosynthetic enzymes from Cerbera will provide definitive evidence for the proposed pathway and allow for the study of their kinetics and substrate specificities.
-
Metabolic Profiling: In-depth metabolic profiling of different tissues and developmental stages of Cerbera plants can help identify biosynthetic intermediates and elucidate the regulatory mechanisms of the pathway.
-
Synthetic Biology: The identified biosynthetic genes can be used in synthetic biology approaches to produce specific cardiac glycosides in microbial or plant-based systems, which could facilitate the development of new drugs with improved therapeutic indices.
Conclusion
While our understanding of the cardiac glycoside biosynthetic pathway in Cerbera species is still developing, the existing body of knowledge on steroid biosynthesis in plants provides a solid framework for future investigations. The quantitative data on the major cardenolides in Cerbera manghas highlights the significant metabolic investment of the plant in producing these toxic compounds. The elucidation of the complete biosynthetic pathway will not only provide insights into the evolution of chemical defense in plants but also open up new avenues for the biotechnological production of these pharmacologically important molecules. This guide serves as a starting point for researchers dedicated to unraveling the complex and fascinating chemistry of Cerbera cardiac glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. New cytotoxic cardenolide glycoside from the seeds of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of this compound, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Plant progesterone 5beta-reductase is not homologous to the animal enzyme. Molecular evolutionary characterization of P5betaR from Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Cerberin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerberin, a potent cardiac glycoside found in the seeds of Cerbera odollam, presents a significant toxicological concern and a potential, though largely unexplored, therapeutic agent. A comprehensive understanding of its pharmacokinetics and metabolism is crucial for both toxicological assessment and potential drug development. This technical guide synthesizes the currently available in vivo and in silico data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited direct research on this compound's in vivo pharmacokinetics, this guide also incorporates data from closely related cardiac glycosides, such as neriifolin and digoxin, to provide a broader context. Detailed experimental protocols for the analytical quantification of this compound in biological matrices are provided, alongside visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its biological fate.
Introduction
This compound is a cardenolide-type cardiac glycoside that exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] This mechanism of action is shared with well-known cardiac glycosides like digoxin and digitoxin.[1][2] While the toxic effects of this compound, often associated with intentional and accidental poisoning, are well-documented, its pharmacokinetic profile and metabolic fate remain largely uncharacterized.[1][3] This guide aims to consolidate the existing knowledge, highlight the significant gaps in our understanding, and provide a resource for researchers in the fields of toxicology, pharmacology, and drug development.
Pharmacokinetic Profile of this compound and Related Glycosides
Direct in vivo pharmacokinetic data for this compound is exceptionally scarce in publicly available literature. Much of the current understanding is based on in silico predictions and parallels drawn from other cardiac glycosides.
Absorption and Bioavailability
An in silico biopharmaceutical assessment of this compound has predicted a bioavailability of over 60% with rapid absorption.[4][5] This suggests that this compound is likely well-absorbed after oral administration, a characteristic that contributes to its high toxicity. However, it is crucial to note that this is a computational prediction and awaits in vivo experimental validation.
Table 1: Predicted Oral Bioavailability of this compound
| Compound | Predicted Oral Bioavailability (%) | Method | Source |
| This compound | >60 | In silico assessment | [4][5] |
Distribution
The distribution of this compound in vivo has not been quantitatively determined. As a cardiac glycoside, it is expected to distribute to various tissues, with a primary site of action being the heart muscle. The lipophilicity of this compound will likely influence its volume of distribution.
Metabolism
Very little is known about the specific metabolic pathways of this compound in vivo.[1][3] It is hypothesized that its metabolism may follow patterns similar to other cardiac glycosides, primarily occurring in the liver.[1][3] Potential metabolic transformations could include:
-
Hydrolysis: Cleavage of the acetyl group from the sugar moiety.
-
Sugar Cleavage: Stepwise removal of the sugar units from the steroid core.
-
Conjugation: Formation of glucuronide or sulfate conjugates to increase water solubility and facilitate excretion.[6]
A study on the metabolism of digoxin and digitoxin in an isolated perfused guinea-pig liver revealed that the more lipophilic digitoxin was extensively metabolized through sugar cleavage, conjugation, and hydroxylation, while the more hydrophilic digoxin was primarily conjugated.[6][7] Given this compound's structure, a combination of these pathways is plausible.
Excretion
The routes and extent of this compound excretion have not been experimentally determined. For the related cardiac glycoside digoxin, the primary route of elimination is renal, with 60-80% of the dose excreted unchanged in the urine.[1][3] The remainder is metabolized by the liver.[1][3] Renal function is a critical factor in the clearance of digoxin, and it is likely to be similarly important for this compound.[1][3]
Half-Life
There is no reported in vivo biological half-life specifically for this compound. However, a study on a human poisoning case with Cerbera odollam detected neriifolin, a closely related cardiac glycoside also present in the plant, and calculated its biological half-life.
Table 2: Biological Half-Life of Neriifolin in a Human Poisoning Case
| Compound | Biological Half-Life (hours) | Matrix | Method | Source |
| Neriifolin | 19.2 | Human Serum | LC-MS/MS | [8] |
This value for neriifolin provides a valuable, albeit indirect, estimate for the elimination kinetics of cardiac glycosides from Cerbera odollam.
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicological studies. The following are detailed methodologies for key experiments cited in the literature.
Quantification of this compound in Rat Serum by HPTLC
This method provides a rapid and precise way to quantify this compound in a biological matrix.
-
Sample Preparation:
-
Spike known concentrations of standard this compound into rat serum for calibration curve generation.
-
For unknown samples, use rat serum collected after administration of this compound.
-
Extract this compound from the serum using an appropriate solvent system (e.g., ethyl acetate-ethanol mixture).
-
Dry the extract and reconstitute in a small volume of a suitable solvent like ethanol.[6]
-
-
Chromatography:
-
Detection and Quantification:
-
Method: Densitometric scanning.
-
Wavelength: 254 nm.[9]
-
Quantification: Calculate the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard this compound.
-
Detection of this compound in Human Blood Serum by LC-MS/MS
This highly sensitive and specific method is suitable for detecting low concentrations of this compound.
-
Sample Preparation:
-
Use a solid-phase extraction (SPE) method for sample clean-up and concentration. A MonoSpin® cartridge is one such option.[8]
-
Condition the SPE cartridge with methanol and then water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate for LC-MS/MS analysis.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound to confirm its identity and quantify its concentration. The detection limit for this compound using this method has been reported as 0.15 ng/mL, with a quantification limit of 0.6 ng/mL.[8]
-
Visualizations
Proposed Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway for this compound based on the known metabolism of other cardiac glycosides.
Caption: Proposed metabolic pathway of this compound in vivo.
Experimental Workflow for this compound Quantification
This diagram outlines the logical flow of an experiment to quantify this compound in a biological sample.
Caption: Experimental workflow for this compound quantification.
Conclusion and Future Directions
The pharmacokinetics and metabolism of this compound remain a largely uncharted area of research. While in silico predictions and data from related compounds provide some initial insights, they are no substitute for rigorous in vivo experimental studies. The high toxicity of this compound necessitates a thorough understanding of its ADME properties for the development of effective clinical management strategies in cases of poisoning. Furthermore, any potential therapeutic applications of this compound would be contingent on a well-defined pharmacokinetic and safety profile.
Future research should prioritize in vivo studies in animal models to determine the oral bioavailability, tissue distribution, metabolic pathways, and excretion routes of this compound. The development and validation of robust bioanalytical methods will be fundamental to these investigations. Such studies will not only be critical for forensic and clinical toxicology but also for exploring the therapeutic potential of this potent cardiac glycoside.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS detection method for cardiac glycosides (this compound, neriifolin, and tanghinin) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Death from cardiac glycoside "pong-pong" following use as weight-loss supplement purchased on Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerberin's Reach: Unraveling Molecular Targets Beyond the Sodium Pump
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerberin, a potent cardiac glycoside isolated from the seeds of Cerbera odollam, has long been recognized for its high-affinity binding and inhibition of the Na+/K+-ATPase. This interaction leads to its well-documented cardiotonic and toxic effects. However, emerging research reveals that this compound's molecular interactions within the cell extend far beyond this singular target. This whitepaper provides a comprehensive technical overview of the non-Na+/K+-ATPase molecular targets of this compound, with a particular focus on its anticancer activities. We delve into the signaling pathways modulated by this compound, present quantitative data on its cellular effects, and provide detailed experimental protocols for key assays, empowering researchers to further explore its therapeutic potential.
Introduction
Traditionally, the pharmacological effects of cardiac glycosides like this compound have been attributed solely to their inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility. While this mechanism is undisputed, recent investigations have unveiled a more complex and nuanced role for these compounds in cellular signaling. Notably, this compound has demonstrated potent anticancer properties, suggesting the existence of additional molecular targets and mechanisms of action. This guide consolidates the current understanding of these alternative targets, providing a foundational resource for researchers in oncology and drug discovery.
Key Molecular Targets and Signaling Pathways
Beyond its canonical interaction with the sodium pump, this compound has been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary alternative molecular targets identified to date are key components of the PI3K/AKT/mTOR signaling cascade.
Inhibition of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Research has demonstrated that this compound can potently inhibit this pathway in various cancer cell lines.[1] This inhibition leads to a cascade of downstream effects, including the depletion of key signaling proteins such as polo-like kinase 1 (PLK-1), the transcription factor c-Myc, and the signal transducer and activator of transcription 3 (STAT-3).[1]
The inhibition of these downstream effectors contributes significantly to this compound's anticancer activity. PLK-1 is a critical regulator of mitosis, and its depletion leads to cell cycle arrest. c-Myc is a potent oncogene that drives cell proliferation, and its downregulation is a key therapeutic goal in many cancers. STAT-3 is involved in cell survival and proliferation, and its inhibition can induce apoptosis.
Induction of Oxidative Stress and DNA Damage
A significant mechanism underlying this compound's anticancer effects is the generation of reactive oxygen species (ROS).[1] Elevated intracellular ROS levels can induce oxidative stress, leading to damage of cellular components, including DNA. This compound treatment has been shown to cause DNA double-strand breaks, a severe form of DNA damage that can trigger cell cycle arrest and apoptosis if not repaired.[1] This ROS-mediated DNA damage represents a critical aspect of this compound's cytotoxicity towards cancer cells.
Quantitative Data on this compound's Cellular Effects
The following tables summarize the quantitative data on the cellular effects of this compound from key studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| A549 | Lung Carcinoma | < 90 | [1] |
| HK1 | Nasopharyngeal Carcinoma | < 90 | [1] |
| MCF-7 | Breast Adenocarcinoma | < 90 | [1] |
| PC3 | Prostate Adenocarcinoma | < 90 | [1] |
GI50: The concentration of a drug that inhibits the growth of cells by 50%.
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Concentration | Effect on Cell Cycle | Apoptosis Induction | Reference |
| A549 | Time and dose-dependent | Significant G2/M arrest | Time and dose-dependent | [1] |
| HK1 | Time and dose-dependent | Significant G2/M arrest | Time and dose-dependent | [1] |
Table 3: Effects of this compound on Key Signaling Proteins
| Protein | Effect | Cell Line(s) | Reference |
| p-AKT | Reduced expression | A549, HK1 | [1] |
| p-mTOR | Reduced expression | A549, HK1 | [1] |
| PLK-1 | Depleted expression | A549, HK1 | [1] |
| c-Myc | Depleted expression | A549, HK1 | [1] |
| STAT-3 | Depleted expression | A549, HK1 | [1] |
| Bcl-2 | Reduced expression | A549, HK1 | [1] |
| Mcl-1 | Reduced expression | A549, HK1 | [1] |
| Cleaved PARP | Increased expression | A549, HK1 | [1] |
| Activated Caspase 3/7 | Increased activity | A549, HK1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Terminate the experiment by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells after treatment with a cytotoxic agent.
Materials:
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
Crystal violet solution (0.5% in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with ice-cold methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Cell Migration Assay (Wound Healing Assay)
This assay is used to study directional cell migration in vitro.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in plates to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium with or without this compound at various concentrations.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Signaling Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-AKT, p-mTOR, PLK-1, c-Myc, STAT-3, Bcl-2, Mcl-1, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
Intracellular ROS Detection (DCFDA Assay)
This assay measures the overall level of reactive oxygen species within cells.
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate or appropriate culture vessel.
-
Treat cells with this compound for the desired time.
-
Load the cells with DCFDA (e.g., 10 µM in PBS) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze by flow cytometry.
Immunofluorescence for DNA Damage (γH2AX Staining)
This method visualizes DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of this compound.
Conclusion and Future Directions
The evidence presented in this technical guide clearly indicates that this compound's molecular interactions are more diverse than previously appreciated. Its ability to inhibit the PI3K/AKT/mTOR pathway and induce ROS-mediated DNA damage provides a strong rationale for its observed anticancer effects. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further elucidate this compound's mechanisms of action and explore its therapeutic potential.
Future research should focus on identifying the direct binding partners of this compound within the PI3K/AKT/mTOR pathway, which remains an area of active investigation. Furthermore, in vivo studies are warranted to validate the promising in vitro anticancer activity of this compound and to assess its safety and efficacy in preclinical models. A deeper understanding of this compound's multifaceted molecular targets will be crucial for the development of novel therapeutic strategies for cancer and potentially other diseases.
References
Methodological & Application
High-performance liquid chromatography (HPLC) method for Cerberin quantification
An High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of cerberin, a potent cardiac glycoside found in the seeds of the Cerbera odollam tree. This method is crucial for researchers, scientists, and professionals in drug development for the accurate analysis of this toxic compound.
Introduction
This compound is a cardiotoxic compound that inhibits the sodium-potassium ATPase enzyme, leading to severe cardiac effects. Its quantification is essential for forensic toxicology, pharmacological research, and the development of potential therapeutic applications. The following protocol details a robust and reproducible HPLC method for the determination of this compound.
Experimental Protocol
This section outlines the complete workflow for this compound quantification, from sample preparation to HPLC analysis.
Sample Preparation
The extraction of this compound from plant material is a critical first step for accurate quantification.
-
Materials:
-
Cerbera odollam seeds
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Air-dry the Cerbera odollam seeds and grind them into a fine powder.
-
Accurately weigh 1 gram of the powdered seeds.
-
Perform extraction with 20 mL of methanol by sonicating for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The filtered extract is now ready for HPLC analysis.
-
HPLC Conditions
The following table summarizes the optimized HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Gradient Program | 0-20 min: 30-70% Acetonitrile; 20-25 min: 70-30% Acetonitrile; 25-30 min: 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector at 218 nm |
| Retention Time | Approximately 15.8 minutes |
Data Presentation
The quantitative data obtained from the HPLC analysis should be recorded as follows for clear comparison and interpretation.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 15.82 | 12345 | 10 |
| Standard 2 | 15.81 | 24680 | 20 |
| Standard 3 | 15.83 | 49360 | 40 |
| Sample 1 | 15.82 | 18500 | To be determined |
| Sample 2 | 15.81 | 32100 | To be determined |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.
Caption: Experimental workflow for this compound quantification.
Application Note: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the Sensitive Detection of Cerberin in Biological Samples
Abstract
This application note describes a robust and sensitive method for the quantification of cerberin in biological samples, such as serum and plasma, using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a potent cardiac glycoside found in the seeds of the Cerbera odollam tree, notoriously used for suicidal and homicidal purposes. The methodology presented herein is crucial for forensic toxicology, clinical diagnostics, and drug development research. This document provides detailed protocols for sample preparation, UPLC-MS/MS analysis, and data interpretation.
Introduction
This compound is a cardenolide-type cardiac glycoside that exerts its toxic effect by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. This leads to an increase in intracellular calcium, causing cardiac arrhythmias, and hyperkalemia, which can result in fatal cardiac arrest. Due to its high potency and the increasing accessibility of Cerbera odollam seeds, there is a growing need for a sensitive and specific analytical method for the detection of this compound in biological matrices. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for the trace-level quantification of toxins in complex biological samples.
Experimental
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to isolate this compound from serum or plasma samples, ensuring a clean extract for UPLC-MS/MS analysis.
Materials:
-
C18 SPE Cartridges (e.g., MonoSpin® C18 or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Chloroform
-
Isopropanol
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: To 1 mL of serum or plasma, add an internal standard (e.g., digoxin-d3) and vortex to mix.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 2 minutes.
-
Elution: Elute the this compound from the cartridge with 3 mL of a chloroform:isopropanol (95:5 v/v) solution.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70% acetonitrile in water with 0.1% formic acid) and vortex thoroughly.
-
Analysis: The reconstituted sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 577.3 | 373.2 | 0.1 | 30 | 20 |
| 577.3 | 205.1 | 0.1 | 30 | 25 |
Results and Discussion
The developed UPLC-MS/MS method demonstrates excellent sensitivity and specificity for the detection of this compound in biological samples. The limit of detection (LOD) and limit of quantification (LOQ) for this compound in human serum have been reported to be as low as 0.15 ng/mL and 0.6 ng/mL, respectively[1].
Quantitative Data
The following table summarizes the quantitative data for this compound from various sources.
| Matrix | Analyte | Concentration / Value | Reference |
| Human Serum | This compound | LOD: 0.15 ng/mL | [1] |
| Human Serum | This compound | LOQ: 0.6 ng/mL | [1] |
| Cerbera manghas (dried ripe seed) | This compound | 285.9 µg/g | |
| Cerbera manghas (fresh unripe seed) | This compound | 2.3 µg/g |
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound cardiotoxicity.
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound analysis.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly sensitive and specific approach for the determination of this compound in biological samples. The provided protocols for sample preparation and instrumental analysis are robust and can be readily implemented in clinical and forensic laboratories. This method is an invaluable tool for the investigation of poisonings involving Cerbera odollam and for advancing research in the field of cardiac glycoside toxicology.
References
Application Notes and Protocols: In Vitro Cytotoxicity of Cerberin using MTT and LDH Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerberin, a cardiac glycoside isolated from the seeds of Cerbera odollam and Cerbera manghas, has demonstrated potent cytotoxic effects against various cancer cell lines.[1] Its mechanism of action primarily involves the inhibition of the Na+/K+ -ATPase pump, leading to downstream signaling events that induce apoptosis and cell cycle arrest.[2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Mechanism of Action of this compound
This compound, as a cardiac glycoside, binds to and inhibits the cellular Na+/K+ -ATPase, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. The disruption of ion homeostasis triggers a cascade of cellular events, including:
-
Induction of Apoptosis: this compound treatment has been shown to induce a time- and dose-dependent apoptosis in cancer cells. This is corroborated by the cleavage of PARP and activation of caspases 3/7, key executioners of apoptosis.[1] Furthermore, this compound can modulate the expression of Bcl-2 family proteins, reducing the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1]
-
Cell Cycle Arrest: Studies have demonstrated that this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[1]
-
Inhibition of PI3K/AKT/mTOR Signaling: this compound has been found to potently inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival, growth, and proliferation.[1][3] This inhibition leads to the depletion of downstream effectors such as polo-like kinase 1 (PLK-1), c-Myc, and STAT-3.[1]
-
Generation of Reactive Oxygen Species (ROS): this compound treatment can significantly increase the production of ROS, leading to oxidative stress and DNA double-strand breaks.[1]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported growth inhibitory (GI₅₀) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (nM) | Assay Method | Reference |
| A549 | Lung Carcinoma | < 90 | Not Specified | [1] |
| HCT116 | Colon Carcinoma | < 90 | Not Specified | [1] |
| MCF7 | Breast Adenocarcinoma | < 90 | Not Specified | [1] |
| U87 | Glioblastoma | < 90 | Not Specified | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available kits provide the necessary reagents)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Culture medium only.
-
-
-
Collection of Supernatant:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Stopping the Reaction and Measuring Absorbance:
-
Data Analysis:
-
Subtract the absorbance of the background control from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: this compound-induced signaling pathway.
References
- 1. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cerberin in Cardiac Myocyte Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerberin, a potent cardiac glycoside, is a valuable tool for in vitro studies of cardiac myocyte contractility. Its mechanism of action involves the specific inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that ultimately enhances the contractile force of cardiomyocytes. These application notes provide a comprehensive overview of the use of this compound in cardiac myocyte research, including its mechanism of action, protocols for experimental use, and expected outcomes.
Mechanism of Action
This compound, like other cardiac glycosides, exerts its primary effect by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump located on the sarcolemma of cardiac myocytes. This inhibition disrupts the normal extrusion of intracellular sodium (Na+) and uptake of extracellular potassium (K+). The resulting increase in intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). Under normal conditions, the NCX removes calcium (Ca2+) from the cell. However, the elevated intracellular Na+ reduces the driving force for Ca2+ extrusion, leading to an accumulation of intracellular Ca2+. This increased cytosolic Ca2+ concentration enhances the amount of Ca2+ available for binding to the myofilaments (troponin C), thereby augmenting the force of contraction (positive inotropic effect).
Data Presentation
Quantitative Data Summary
Specific quantitative data on the dose-dependent effects of this compound on cardiac myocyte contractility are not extensively available in recent literature. However, historical studies provide valuable qualitative and comparative insights.
| Parameter | Observation with this compound | Notes |
| Contractile Force | Strengthens the contractive capacity of isolated feline heart and papillary muscle.[1] | The positive inotropic effect is a hallmark of cardiac glycosides. |
| Potency Comparison | Effect is stronger than that of ouabain.[1] | Suggests a higher affinity for or efficacy at the Na+/K+-ATPase binding site compared to ouabain. |
| Duration of Action | Effect is shorter in duration compared to ouabain.[1] | Indicates faster pharmacokinetics, potentially involving quicker association and dissociation from the receptor or more rapid metabolism. |
Experimental Protocols
I. Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the isolation of viable cardiomyocytes from an adult rat heart, a common model for contractility studies.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer
-
Collagenase Type II
-
Bovine Serum Albumin (BSA)
-
Calcium Chloride (CaCl2)
-
Dissection tools
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Ca2+-free KH buffer to wash out the blood.
-
Switch to a perfusion buffer containing collagenase and a low concentration of Ca2+ to digest the extracellular matrix.
-
Once the heart is flaccid, remove it from the apparatus, and gently tease the ventricular tissue apart in a petri dish containing a high-potassium buffer to separate the individual myocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Allow the myocytes to settle by gravity and resuspend them in a physiological buffer with a gradually increasing Ca2+ concentration.
-
Plate the isolated myocytes on laminin-coated dishes for subsequent experiments.
II. Measurement of Cardiomyocyte Contractility
This protocol outlines the measurement of sarcomere shortening in isolated cardiomyocytes following this compound application using a video-based edge-detection system.
Materials:
-
Isolated cardiomyocytes
-
Inverted microscope with a video camera
-
IonOptix Myocyte Calcium and Contractility System or similar
-
Field stimulation electrodes
-
This compound stock solution
-
Physiological buffer (e.g., Tyrode's solution)
Procedure:
-
Place the dish with isolated cardiomyocytes on the microscope stage and perfuse with physiological buffer at 37°C.
-
Select a single, rod-shaped cardiomyocyte with clear striations for analysis.
-
Pace the myocyte at a physiological frequency (e.g., 1 Hz) using the field stimulation electrodes.
-
Record baseline contractility parameters, including:
-
Peak shortening (percentage of resting cell length)
-
Time to peak shortening (contraction time)
-
Time to 90% relengthening (relaxation time)
-
-
Introduce this compound at the desired concentration into the perfusion buffer.
-
Allow for an equilibration period for the drug to take effect.
-
Record the contractility parameters again in the presence of this compound.
-
Perform a dose-response analysis by incrementally increasing the this compound concentration.
-
Wash out the drug with a fresh physiological buffer to observe reversibility.
III. Measurement of Intracellular Calcium Transients
This protocol describes the simultaneous measurement of intracellular Ca2+ transients and contractility using a fluorescent Ca2+ indicator.
Materials:
-
Isolated cardiomyocytes
-
Fluo-4 AM or another suitable Ca2+ indicator
-
Inverted fluorescence microscope with a compatible imaging system
-
IonOptix system or similar
-
This compound stock solution
Procedure:
-
Load the isolated cardiomyocytes with Fluo-4 AM according to the manufacturer's protocol.
-
Place the dish on the microscope stage and perfuse with a physiological buffer.
-
Select a single, successfully loaded myocyte for analysis.
-
Simultaneously record sarcomere shortening and the fluorescence intensity of the Ca2+ indicator during electrical stimulation.
-
Establish a stable baseline recording.
-
Apply this compound and record the changes in both the contractility and the Ca2+ transient parameters, such as:
-
Amplitude of the Ca2+ transient
-
Time to peak of the Ca2+ transient
-
Decay rate of the Ca2+ transient
-
-
Analyze the data to correlate the changes in Ca2+ handling with the observed effects on contractility.
Visualizations
Signaling Pathway of this compound in Cardiac Myocytes
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Workflow for Studying this compound's Effect on Contractility
Caption: Experimental workflow for contractility studies.
References
Application Notes and Protocols for the Isolation of Cerberin via Soxhlet Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerberin is a potent cardiac glycoside found in the seeds of the Cerbera odollam tree, commonly known as the "suicide tree."[1][2] Like other cardiac glycosides, this compound exhibits significant biological activity, primarily through the inhibition of the Na+/K+-ATPase pump.[2] This mechanism of action gives it potential therapeutic applications but also contributes to its high toxicity.[1][2] These application notes provide a detailed protocol for the isolation of this compound from Cerbera odollam seeds using Soxhlet extraction, followed by purification, for laboratory and research purposes.
Data Presentation
The efficiency of the initial extraction step is highly dependent on the solvent used. The following table summarizes the yield of crude extract from Cerbera odollam seeds using different solvents in a Soxhlet extraction system.
Table 1: Crude Extract Yield from Cerbera odollam Seeds using Soxhlet Extraction
| Solvent | Extraction Time (hours) | Crude Extract Yield (% w/w) | Reference |
| n-Hexane | 24 | 0.70 ± 0.043 | [3] |
| Chloroform | 24 | 0.23 ± 0.1 | [3] |
| Ethanol | 24 | 1.26 ± 0.21 | [3] |
| Methanol | 6 | 55.7 (oil) | [4] |
| Ethyl acetate-ethanol (1:1 v/v) | Not Specified | Not Specified | [5] |
Note: The yield of purified this compound will be significantly lower than the crude extract yield. A study on the isolation of a related cardiac glycoside, 17βH-neriifolin, from a methanolic extract of Cerbera odollam reported a final yield of 0.006% after chromatographic purification.[6]
Experimental Protocols
This section details the complete workflow for the isolation and purification of this compound, from seed preparation to the final purified compound.
Part 1: Preparation of Plant Material
-
Seed Collection and Preparation : Collect mature, brownish-black fruits of Cerbera odollam.
-
Drying : Remove the seeds from the fruit and dry them to prevent degradation of the active compounds.
-
Grinding : Once dried, grind the seeds into a fine powder to increase the surface area for efficient extraction.
Part 2: Soxhlet Extraction
-
Thimble Preparation : Place a accurately weighed amount of the powdered Cerbera odollam seeds into a cellulose thimble.
-
Apparatus Setup : Assemble the Soxhlet extraction apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.
-
Solvent Addition : Add a suitable solvent (e.g., methanol or ethanol, based on yield data) to the round-bottom flask.
-
Extraction Process : Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder. The solvent will slowly fill the thimble until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. This process is repeated for several hours (e.g., 24 hours) to ensure complete extraction.[3]
-
Solvent Evaporation : After the extraction is complete, the solvent in the round-bottom flask, now containing the crude extract, is removed using a rotary evaporator to yield the crude extract.
Part 3: Purification of this compound from Crude Extract (Adapted from a protocol for 17βH-neriifolin)[6]
The purification of this compound from the crude methanolic extract can be achieved through a multi-step chromatographic process.
-
Vacuum Liquid Chromatography (VLC) :
-
Stationary Phase : Silica gel 60 (230-400 mesh).
-
Mobile Phase : A stepwise gradient of n-hexane and ethyl acetate (EtOAc), followed by a gradient of ethyl acetate and methanol (MeOH). A suggested gradient is n-hexane-EtOAc (9:1, 7:3, 4:6) and then EtOAc-MeOH (8:2, 5:5, 1:9).[6]
-
Procedure :
-
Pack a VLC column with silica gel.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
-
Column Chromatography (CC) :
-
Stationary Phase : Silica gel 70-230 mesh.
-
Mobile Phase : A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, similar to the VLC step but with a shallower gradient to achieve finer separation. A suggested gradient is n-hexane-EtOAc (9:1, 4:6, 1:9), followed by EtOAc and EtOAc-MeOH (9:1, 7:3, 5:5).[6]
-
Procedure :
-
Combine the this compound-containing fractions from the VLC.
-
Concentrate the combined fractions and load them onto the column chromatography column.
-
Elute the column with the solvent gradient, collecting smaller fractions.
-
Monitor the fractions by TLC to isolate pure this compound.
-
-
Part 4: Analytical Methods for Quantification
High-Performance Thin Layer Chromatography (HPTLC) can be used for the quantification of this compound.[5]
-
Stationary Phase : Pre-coated TLC aluminum sheets with silica gel 60 F254.
-
Mobile Phase : Chloroform and methanol in a 9.6:0.4 v/v ratio.[5]
-
Detection : Densitometric scanning at 254 nm.[5]
Visualizations
Experimental Workflow
The overall process for the isolation of this compound can be visualized as a sequential workflow.
Caption: Workflow for the Isolation and Analysis of this compound.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility.
Caption: this compound's Inhibition of the Na+/K+-ATPase Pump.
References
- 1. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Formulation of Cerberin for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Note: Cerberin Formulation for In Vitro Studies
This compound is a potent cardiac glycoside found in the seeds of the Cerbera odollam tree.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the cellular Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[2] This cascade of events can trigger various cellular responses, including apoptosis, and impacts signaling pathways crucial for cell growth and motility.[1][2] Recent studies have highlighted this compound's potential as an anti-cancer agent, demonstrating its ability to inhibit cancer cell growth, colony formation, and migration through pathways such as PI3K/AKT/mTOR.[3]
A significant challenge in utilizing this compound for in vitro research is its poor aqueous solubility. This compound is described as being slightly soluble in chloroform and methanol, and only moderately soluble in water.[1][2] This characteristic can lead to precipitation in aqueous cell culture media, resulting in inconsistent and unreliable experimental outcomes. Therefore, developing a stable formulation is critical for accurate and reproducible cell-based assays.
This document provides detailed protocols for the preparation of a stable this compound formulation suitable for cell culture experiments, methods for stability assessment, and a protocol for evaluating its cytotoxic effects.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H48O9 | [4] |
| Molar Mass | 576.727 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol. Moderately soluble in water. | [1][2] |
| Melting Point | 212 °C (414 °F) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated this compound stock solution using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture applications.[5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 1: Example Calculation for 10 mM this compound Stock Solution
| Parameter | Value |
| Molecular Weight of this compound | 576.73 g/mol |
| Desired Stock Concentration | 10 mM (0.01 mol/L) |
| Mass of this compound for 1 mL of Stock | 5.77 mg |
| Volume of DMSO | 1 mL |
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare working concentrations for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to be used in the experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Due to the potential for instability and precipitation over time in aqueous media, do not store diluted working solutions.
Protocol 3: Assessment of this compound Formulation Stability
This protocol provides a method to assess the stability of the this compound working solution in cell culture medium over a typical experiment duration.
Materials:
-
This compound working solution (from Protocol 2)
-
Complete cell culture medium
-
Incubator (37°C, 5% CO2)
-
Microscope
-
96-well plate for cytotoxicity assay
Procedure:
-
Visual Inspection: Prepare the highest desired concentration of this compound working solution in cell culture medium. Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, 72 hours). At regular intervals, visually inspect the solution under a microscope for any signs of precipitation or crystallization.
-
Functional Assessment (Cytotoxicity Assay):
-
Prepare fresh this compound working solutions at various concentrations.
-
Prepare a second set of the same working solutions and incubate them for the maximum duration of your planned experiment.
-
Perform a cytotoxicity assay (as described in Protocol 4) in parallel using both the fresh and the incubated working solutions.
-
Compare the dose-response curves. A significant shift in the IC50 value for the incubated solution would indicate instability.
-
Table 2: Interpretation of Stability Assessment Results
| Observation | Interpretation |
| No visible precipitate and no significant change in IC50 | Formulation is stable under experimental conditions. |
| Visible precipitate or significant increase in IC50 | Formulation is unstable; consider reducing the final concentration or the experiment duration. |
Protocol 4: Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of the this compound formulation using a colorimetric assay such as the MTT or WST-1 assay.[6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions and vehicle control (from Protocol 2)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound working solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of Reagent: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for this compound formulation and testing.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C32H48O9 | CID 10031063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. dojindo.com [dojindo.com]
Troubleshooting & Optimization
Improving the solubility of Cerberin in aqueous buffers for experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to dissolving Cerberin in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a cardiac glycoside with poor solubility in water.[1][2] Its solubility is significantly better in various organic solvents. A summary of its solubility in common lab solvents is provided below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Moderately to poorly soluble | [1][2] |
| Methanol | Slightly soluble / Soluble | [3][4] |
| Ethanol | Soluble | |
| Chloroform | Slightly soluble / Soluble | [1][3][4] |
| Acetone | Soluble | [1] |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Facilitates uptake of organic compounds | [5] |
Q2: Why won't my this compound dissolve directly in aqueous buffers like PBS or Tris-HCl?
A2: this compound possesses a core steroid-like structure, which is largely hydrophobic (water-repelling).[3] This nonpolar nature prevents it from readily dissolving in polar aqueous solutions, leading to precipitation or failure to form a homogenous solution.
Q3: What is the standard method for solubilizing this compound for in vitro experiments?
A3: The most common and recommended initial approach is to use a co-solvent. This involves first dissolving the this compound in a small volume of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) and ethanol are the most widely used co-solvents for this purpose.[6][7]
Q4: My this compound precipitates out of solution when I add my DMSO stock to the aqueous buffer. What should I do?
A4: This is a common issue that occurs when the final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a co-solvent. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is often to reduce the final working concentration of this compound in your experiment.
-
Increase Final Co-solvent Percentage: You can try slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO), but be mindful of its potential toxicity to your cells.[6] Always check the tolerance of your specific cell line.
-
Use Vortexing/Sonication: Immediately after adding the stock solution to the buffer, vortex the solution vigorously.[4] A brief sonication in an ultrasonic bath can also help break up aggregates and improve dissolution.[4]
-
Gentle Warming: Gently warming the buffer to 37°C before and after adding the stock solution can sometimes improve solubility.[4] However, be cautious about the thermal stability of this compound during prolonged heating.
-
Try an Alternative Method: If co-solvents alone are insufficient, consider using a surfactant.
Q5: What is the maximum concentration of DMSO or ethanol that is safe for my cell culture experiments?
A5: The toxicity of organic solvents is cell-line dependent. It is crucial to run a vehicle control (buffer with the same final concentration of the solvent) to ensure that the observed effects are due to this compound and not the solvent. Below are general guidelines.
Table 2: General Guidelines for Maximum Co-solvent Concentrations in In Vitro Assays
| Co-Solvent | Typical Maximum Concentration | Notes |
| DMSO | 0.1% - 0.5% | Can affect cell differentiation and has been noted to have inhibitory effects on enzymes like acetylcholinesterase.[7] |
| Ethanol | 0.1% - 1.0% | Can be less toxic than DMSO for some cell types but may still impact cellular processes.[6] |
Q6: Are there alternatives to using co-solvents like DMSO?
A6: Yes. If co-solvents are not providing adequate solubility or if they interfere with your assay, using a non-ionic surfactant is a viable alternative. Surfactants like Tween 80 (Polysorbate 80) can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.[8][9] Tween 80 has been shown to improve the absorption of the related cardiac glycoside, digoxin.[10]
Q7: How can I check the stability of my prepared this compound solution?
A7: For long-term storage, stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are generally less stable and should be prepared fresh for each experiment. Some compounds can be unstable in acidic aqueous solutions, so it is important to consider the pH of your buffer.[11]
Troubleshooting Workflow and Experimental Protocols
The following workflow provides a logical sequence for tackling this compound solubility issues.
Protocol 1: Solubilization Using a Co-Solvent (DMSO or Ethanol)
This protocol is the standard first-line approach for preparing this compound solutions for most biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Target aqueous buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10-20 mM). The molar mass of this compound is approximately 576.7 g/mol .[3]
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.[4]
-
-
Store the Stock Solution:
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution into your pre-warmed (if applicable) aqueous buffer to achieve the desired final concentration.
-
Crucial Step: Add the stock solution dropwise to the buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of the co-solvent (e.g., 0.1% DMSO) to your aqueous buffer without this compound. This is essential for distinguishing the effects of the compound from the solvent.
-
Protocol 2: Solubilization Using a Surfactant (Tween 80)
This method is recommended when co-solvents alone are insufficient or interfere with the assay.
Materials:
-
This compound stock solution in DMSO or ethanol (from Protocol 1)
-
Tween 80 (Polysorbate 80)
-
Target aqueous buffer
-
Sterile tubes and vortex mixer
Methodology:
-
Prepare Surfactant-Containing Buffer:
-
Prepare your target aqueous buffer.
-
Add Tween 80 to the buffer to a final concentration of 0.01% to 0.1% (v/v).
-
Mix thoroughly until the Tween 80 is fully dissolved.
-
-
Prepare the Working Solution:
-
Take your pre-made concentrated this compound stock solution in DMSO or ethanol.
-
Add the stock solution dropwise to the surfactant-containing buffer while vortexing continuously. The micelles formed by Tween 80 will help encapsulate the hydrophobic this compound molecules.
-
-
Vehicle Control:
-
Prepare a vehicle control containing both the co-solvent and the surfactant at their final concentrations in the aqueous buffer (e.g., 0.1% DMSO and 0.05% Tween 80).
-
Mechanism of Action Pathway
Understanding the mechanism of action is critical for experimental design. This compound is a cardiac glycoside that inhibits the Na+/K+-ATPase pump in cell membranes.[3][4]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. EP2346518A1 - Process for extracting cardiac glycosides and compositions - Google Patents [patents.google.com]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 9. Tween 80 surfactant-enhanced bioremediation: toward a solution to the soil contamination by hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Cerberin degradation during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cerberin during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound, a cardiac glycoside, is susceptible to degradation under several conditions. The primary factors to control are:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is advisable to avoid excessive heat during extraction and storage.
-
pH: this compound is sensitive to pH extremes. Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond, separating the sugar moiety from the steroid core, or other chemical modifications.
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of this compound.
-
Enzymatic Activity: If the plant material is not properly handled and dried, endogenous enzymes can degrade this compound.
Q2: What are the visible signs of this compound degradation in my extract?
A2: Visual inspection can sometimes indicate degradation, although it is not a definitive method. Signs may include a change in the color or clarity of the extract solution. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can quantify the amount of intact this compound and detect the presence of degradation products.
Q3: How can I minimize this compound degradation during extraction?
A3: To minimize degradation during extraction, consider the following:
-
Use fresh or properly dried plant material: This deactivates enzymes that could degrade this compound.
-
Control the temperature: If using heat, such as in Soxhlet extraction, use the lowest effective temperature and minimize the duration of heat exposure. Maceration or ultrasonic-assisted extraction at room temperature or below are often preferred.
-
Use appropriate solvents: Methanol, ethanol, and ethyl acetate are commonly used solvents. The choice of solvent can impact extraction efficiency and the stability of this compound.
-
Protect from light: Conduct extraction in a shaded area or use amber-colored glassware to protect the extract from light.
Q4: What are the recommended long-term storage conditions for this compound extracts?
A4: For long-term stability, this compound extracts should be stored in a dry, dark environment at low temperatures. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), freezing at -20°C is recommended. Always store extracts in tightly sealed, amber-colored vials to protect from light and moisture.
Troubleshooting Guides
Problem 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | - Increase the extraction time. - Reduce the particle size of the plant material by grinding to increase surface area. - Agitate the mixture more frequently during maceration. - Consider switching to a more efficient extraction method like ultrasonic-assisted extraction. |
| Inappropriate solvent | - Ensure the polarity of your solvent is appropriate for this compound. A mixture of polar and non-polar solvents, such as ethyl acetate-ethanol, can be effective.[1] |
| Degraded starting material | - Use freshly collected or properly dried and stored plant material. |
| This compound degradation during extraction | - Review the "Minimizing Degradation During Extraction" FAQ and ensure all precautions are being taken. |
Problem 2: Presence of unknown peaks in my chromatogram (HPTLC/LC-MS).
| Possible Cause | Troubleshooting Step |
| This compound degradation | - Compare the chromatogram of your extract to a fresh standard of this compound. The appearance of new peaks that are not present in the standard may indicate degradation products. - Re-evaluate your extraction and storage procedures to minimize degradation. |
| Impurities from the plant matrix | - Optimize your purification process. This may involve liquid-liquid partitioning or column chromatography to separate this compound from other plant compounds. |
| Contamination | - Ensure all glassware and solvents are clean and of high purity. |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Cerbera odollam Seeds
Objective: To extract this compound from Cerbera odollam seeds using a simple maceration technique that minimizes degradation.
Materials:
-
Dried and powdered Cerbera odollam seeds
-
Solvent: Ethyl acetate-ethanol mixture (1:1 v/v)
-
Maceration vessel (e.g., a large glass beaker or flask with a stopper)
-
Stirring device (e.g., magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., filter paper and funnel, or vacuum filtration system)
-
Rotary evaporator
-
Amber-colored storage vials
Procedure:
-
Weigh 10 g of dried, powdered Cerbera odollam seeds and place them in the maceration vessel.
-
Add 100 mL of the ethyl acetate-ethanol (1:1 v/v) solvent to the vessel.
-
Stopper the vessel and place it on a magnetic stirrer. Stir the mixture at room temperature for 48-72 hours. Ensure the vessel is protected from direct light.
-
After the maceration period, filter the mixture to separate the extract from the solid plant material.
-
Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Dry the resulting crude extract under a vacuum.
-
Store the dried extract in a tightly sealed, amber-colored vial at -20°C.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
Objective: To rapidly extract this compound using ultrasonic assistance, which can reduce extraction time and solvent consumption.
Materials:
-
Dried and powdered Cerbera odollam seeds
-
Solvent: Methanol
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., a beaker or flask)
-
Filtration apparatus
-
Rotary evaporator
-
Amber-colored storage vials
Procedure:
-
Weigh 5 g of dried, powdered Cerbera odollam seeds and place them in the extraction vessel.
-
Add 50 mL of methanol to the vessel.
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (ideally at or below room temperature to prevent degradation).
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Dry the crude extract under a vacuum.
-
Store the dried extract in a tightly sealed, amber-colored vial at -20°C.
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent System | Temperature | Duration | Reported Yield/Efficiency | Reference |
| Maceration | Ethyl acetate-ethanol (1:1 v/v) | Room Temperature | 48-72 hours | Effective for qualitative and quantitative analysis | [1] |
| Soxhlet Extraction | Methanol | Boiling point of solvent | 6-24 hours | Higher yield but risk of thermal degradation | [2] |
| Ultrasonic-Assisted Extraction | Methanol | Room Temperature | 30-60 minutes | Faster extraction, reduced solvent use | [3] |
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Signaling pathway of this compound's cardiotonic effect.
References
Optimizing Cerberin Concentration for Effective In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cerberin concentration for in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Based on available research, this compound has been shown to potently inhibit cancer cell growth with growth inhibitory 50 (GI50) values below 90 nM[1][2]. Therefore, a sensible starting point for dose-response experiments would be a concentration range spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations. This range will help in identifying the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is reported to be soluble in methanol and chloroform. For cell culture applications, it is advisable to prepare a high-concentration stock solution in a solvent that is compatible with your cell line at very low final concentrations, such as dimethyl sulfoxide (DMSO).
Protocol for this compound Stock Solution Preparation:
-
Dissolve a known weight of this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known effects of this compound on the cell cycle and apoptosis?
A3: this compound has been demonstrated to induce G2/M phase cell cycle arrest and trigger apoptosis in a dose- and time-dependent manner in human cancer cell lines[1][2]. The induction of apoptosis is further corroborated by the cleavage of PARP and activation of caspases 3 and 7[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). |
| Cell line is resistant to this compound. | Consider using a different cell line or investigating the expression levels of the Na+/K+ -ATPase α-subunit, the primary target of this compound. | |
| Incorrect preparation or degradation of this compound stock solution. | Prepare a fresh stock solution and store it properly. Verify the purity of the this compound compound. | |
| High background in cell viability assays | Interference from the solvent (e.g., DMSO). | Ensure the final solvent concentration in all wells, including controls, is consistent and below the toxic threshold for your cell line (typically ≤ 0.1%). |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before each experiment. |
| Differences in incubation time. | Maintain consistent incubation times for all experiments. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from the stock solution for each experiment. |
Quantitative Data Summary
Due to the limited availability of a comprehensive set of published IC50 values for this compound across a wide range of cell lines, a detailed comparative table cannot be provided at this time. However, a key study has established that this compound exhibits potent anti-cancer activity with GI50 values of less than 90 nM in human cancer cell lines[1][2]. Researchers are encouraged to determine the specific IC50 value for their cell line of interest using the protocols provided below.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of the cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect cells by trypsinization, if adherent.
-
Fixation: Wash the cells with cold PBS and fix by dropwise addition of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound's primary mechanism of action is the inhibition of the Na+/K+ -ATPase pump. This leads to a cascade of downstream signaling events, ultimately affecting cell survival and proliferation.
Caption: this compound inhibits Na+/K+ ATPase, leading to downstream effects on the PI3K/AKT/mTOR pathway.
General Experimental Workflow for Optimizing this compound Concentration
The following workflow provides a logical sequence for determining the optimal concentration of this compound for your in vitro studies.
Caption: A stepwise workflow for optimizing this compound concentration in in vitro studies.
References
Troubleshooting inconsistent results in Cerberin cytotoxicity assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in cytotoxicity assays involving Cerberin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for this compound highly variable between experiments?
Inconsistent IC50 values are a common issue when working with potent natural compounds like this compound. The variability often stems from several key factors related to compound handling and the experimental setup.
Troubleshooting Steps:
-
Compound Solubility and Precipitation: this compound has poor aqueous solubility.[1] When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can precipitate, leading to a lower effective concentration.
-
Solution: Visually inspect for precipitation in the media after adding the this compound stock solution. Prepare fresh serial dilutions for each experiment from a validated stock. Consider a final DMSO concentration of ≤0.5%, as higher concentrations can be toxic to cells and affect results.
-
-
Stock Solution Stability: The stability of this compound in DMSO or culture medium over time can be a source of variability.
-
Solution: Prepare fresh stock solutions in DMSO regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. When diluting in culture medium for experiments, use the solution immediately.
-
-
Cell Density and Confluency: The number of cells seeded can significantly impact the apparent cytotoxicity. If cell density is too high or too low, the results may be skewed.
-
Solution: Optimize and standardize the cell seeding density for each cell line. Ensure that cells are in the logarithmic growth phase and that the confluency is consistent at the start of each experiment.
-
-
Assay Incubation Time: The duration of this compound exposure can dramatically alter the IC50 value.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question. Maintain this incubation time for all subsequent experiments.
-
Q2: I'm observing high background or false positives in my MTT assay. What is the cause?
The MTT assay measures metabolic activity, and this compound's mechanism can interfere with this endpoint. As a cardiac glycoside, it disrupts ion gradients and mitochondrial function, which can affect MTT reduction independent of cell death.[2][3]
Troubleshooting Steps:
-
Direct MTT Reduction: Some compounds can chemically reduce the MTT salt, leading to a false-positive signal.
-
Solution: Run a cell-free control where this compound is added to culture medium with MTT but without cells. If a color change occurs, the compound is interfering with the assay chemistry.
-
-
Altered Metabolic State: this compound can induce a hypermetabolic state before cell death, leading to increased formazan production that doesn't correlate with viability.
-
Solution: Cross-validate your results with a different type of cytotoxicity assay that measures a distinct endpoint, such as membrane integrity (LDH assay) or apoptosis (Caspase-3/7 activity).
-
-
Formazan Crystal Issues: Incomplete solubilization of formazan crystals is a common source of error.
-
Solution: Ensure complete dissolution by vigorous pipetting or shaking after adding the solubilization buffer. Check that your solubilization buffer is appropriate for your cell type.
-
Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are not correlating. Why?
This is often expected because different assays measure different cellular events that may occur at different times after treatment.
-
MTT Assay: Measures mitochondrial reductase activity, which reflects metabolic viability.[4]
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity (necrosis or late apoptosis).[5]
-
Caspase Assays: Measure the activity of specific enzymes that execute the apoptotic cascade.[6]
Explanation: this compound induces apoptosis.[2] Therefore, you might observe a decrease in metabolic activity (MTT) and an increase in caspase activity before significant membrane rupture (LDH release) occurs. An LDH assay might show lower cytotoxicity at earlier time points compared to an MTT or caspase assay.
Solution: Use a multi-assay approach and a time-course experiment to build a complete picture of this compound's cytotoxic mechanism. This provides a more robust conclusion than relying on a single endpoint.
Q4: this compound doesn't seem to be inducing cytotoxicity at my expected concentrations. What should I check?
If this compound appears less potent than expected (e.g., GI50 values >1 µM, when nanomolar ranges are reported[2]), consider the following:
Troubleshooting Flowchart:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
How to prevent precipitation of Cerberin in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of Cerberin stock solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound. This compound, a cardiac glycoside, is readily soluble in DMSO.[1][2][3] For applications where DMSO is not suitable, methanol can be used, although the solubility may be lower.[3]
Q2: What is a typical concentration for a this compound stock solution?
A2: A common starting concentration for a this compound stock solution in DMSO is 10 mM. However, the optimal concentration may vary depending on the specific experimental requirements. It is advisable to start with a concentration in the low millimolar range and adjust as needed.
Q3: How should I store my this compound stock solution?
A3: For long-term stability, it is recommended to store this compound stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed, low-retention vials.[4] Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[5][6]
Q4: For how long is a this compound stock solution in DMSO stable?
A4: When stored properly at -80°C, a this compound stock solution in anhydrous DMSO can be stable for several months to years. However, stability is dependent on storage conditions. Exposure to moisture and repeated temperature fluctuations can significantly reduce the shelf life.[7][8]
Troubleshooting Guide: Precipitation of this compound in Stock Solutions
Precipitation of your this compound stock solution can compromise the accuracy and reproducibility of your experiments. The following guide addresses common causes of precipitation and provides actionable solutions.
| Potential Cause | Description | Recommended Solution |
| Water Absorption by DMSO | DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[6] | - Use anhydrous, high-purity DMSO (≥99.9%).- Handle DMSO in a dry, low-humidity environment.- Store DMSO under an inert gas (e.g., argon or nitrogen).- Aliquot stock solutions into small volumes in tightly sealed vials to minimize exposure to air. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can disrupt the solvated state of the compound, creating nucleation points and promoting precipitation.[5][6] | - Prepare single-use aliquots of your stock solution.- If repeated use from a single vial is necessary, allow the solution to come to room temperature slowly and ensure it is fully dissolved before use. |
| Concentration Exceeds Solubility Limit | The prepared concentration of the this compound stock solution may be too high for the chosen solvent and storage temperature. | - Prepare a new stock solution at a lower concentration.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to attempt to redissolve the precipitate. Be cautious, as excessive heat may degrade the compound. |
| Improper Storage Temperature | Storing the stock solution at an inappropriate temperature can affect solubility. While freezing is generally recommended for long-term storage, some compounds may precipitate out at lower temperatures. | - Ensure the solution is completely dissolved at room temperature before freezing.- If precipitation is observed upon thawing, gently warm and vortex the solution to ensure homogeneity before use. |
| Contamination | Particulate matter or impurities in the solvent or on the storage vial can act as nucleation sites for precipitation. | - Use high-quality, sterile vials and filtered DMSO.- Visually inspect solutions for any particulate matter before storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Sterile, low-retention microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 576.72 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 576.72 g/mol = 0.0057672 g = 5.77 mg.
-
-
Weigh the this compound:
-
Accurately weigh 5.77 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the Compound:
-
Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, low-retention vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of Cerberin Waste
This guide provides best practices for researchers, scientists, and drug development professionals working with Cerberin. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues encountered during experimentation, with a focus on safe handling and disposal of waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a potent cardiac glycoside, a type of natural toxin found in the seeds of the Cerbera genus of trees, such as Cerbera odollam (the "suicide tree")[1][2]. Its primary hazard is acute cardiotoxicity.[1][3][4] As a cardiac glycoside, it functions by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells[1][5][6]. This disruption of ion transport leads to an increase in intracellular calcium, which can cause arrhythmias and, in sufficient doses, cardiac arrest and death[5][6]. Due to its high toxicity, it is classified as an acutely toxic substance.
Q2: What are the known toxicity levels for this compound?
Direct human lethal dose data is not well-established and toxicity is noted to be variable[1]. However, animal studies and reported cases of poisoning indicate extreme toxicity. Ingestion of even a small amount of a Cerbera seed kernel can be fatal[7]. The following table summarizes reported lethal doses in animals.
| Animal | Lethal Dose (mg/kg) |
| Dog | 1.8 |
| Cat | 3.1 |
| Rabbit | 50.0 |
| (Source:[7]) |
Q3: What are the symptoms of this compound exposure?
Exposure to this compound can lead to a range of symptoms, which can appear within an hour of exposure[1]. It is crucial for researchers to be aware of these to ensure prompt medical attention in case of accidental exposure.
-
Cardiac: Bradycardia (slow heart rate), irregular heartbeat, and other ECG abnormalities[1][7].
-
Other: Burning sensation in the mouth, headache, drowsiness[1].
Q4: Is there a specific chemical method to neutralize this compound waste in the lab?
Currently, there are no widely established and validated chemical protocols for the routine inactivation of this compound waste in a standard laboratory setting. While research exists on the metabolism and biological inactivation of cardiac glycosides, these methods are not suitable for general lab waste disposal[8][9]. Therefore, all this compound waste must be treated as acutely hazardous.
Q5: How should I dispose of this compound-contaminated materials?
All materials contaminated with this compound, including solutions, pipette tips, gloves, and empty containers, must be disposed of as acutely toxic hazardous waste, often referred to as "P-listed" waste. These materials should never be disposed of in regular trash or down the drain.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Solution
| Issue | Immediate Action | Follow-up |
| Small spill of dilute this compound solution in a fume hood. | 1. Alert others in the immediate area. 2. Ensure the fume hood is operational. 3. Wearing appropriate PPE (see below), absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbent material into a designated, labeled hazardous waste container. | 1. Decontaminate the spill area with a suitable laboratory cleaning agent, and collect the cleaning materials as hazardous waste. 2. Document the spill and the cleanup procedure in the lab notebook. |
| Spill of this compound solution outside of a fume hood. | 1. Evacuate the immediate area. 2. Alert your supervisor and the institutional safety officer immediately. 3. Prevent others from entering the area. | 1. Do not attempt to clean up the spill yourself. 2. Await instructions from the environmental health and safety (EHS) department. |
Scenario 2: Handling and Storing this compound Waste
| Issue | Best Practice | Rationale |
| Accumulation of this compound waste. | 1. Use dedicated, clearly labeled, and sealed containers for this compound waste. 2. Store solid and liquid waste separately. 3. Keep waste containers in a designated, secure area, away from incompatible materials. | To prevent accidental exposure and ensure proper disposal by hazardous waste management services. |
| Full waste container. | 1. Do not overfill waste containers. 2. Arrange for a pickup by the institution's EHS or a certified hazardous waste disposal company. | Prevents spills and ensures timely and compliant disposal. |
Experimental Protocols
Protocol 1: Personal Protective Equipment (PPE) for Handling this compound
When working with this compound in any form (solid or in solution), the following minimum PPE is required:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat.
-
Respiratory Protection: For procedures that may generate aerosols, a properly fitted N95 respirator or higher should be used within a chemical fume hood.
Protocol 2: Weighing and Preparing this compound Solutions
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Weighing:
-
Tare a sealed container (e.g., a vial with a cap) on an analytical balance.
-
Inside the fume hood, carefully add the solid this compound to the container.
-
Seal the container before re-weighing to determine the exact mass. This "tare method" minimizes the risk of contaminating the balance and the surrounding area.
-
-
Dissolving:
-
Add the solvent to the sealed container containing the solid this compound.
-
Ensure the container is securely capped and mix until the solid is fully dissolved.
-
Visualizations
This compound's Signaling Pathway
Caption: Signaling pathway of this compound leading to cardiotoxicity.
This compound Waste Handling and Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. experts.boisestate.edu [experts.boisestate.edu]
- 3. experts.boisestate.edu [experts.boisestate.edu]
- 4. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of digoxin by the gut flora: reversal by antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin toxicity: Case for retiring its use in elderly patients? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanism of Action of Cerberin and Digoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent cardiac glycosides: Cerberin and Digoxin. Both compounds are known for their therapeutic and toxic effects on cardiac function, primarily through their interaction with the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump. This document summarizes their shared pathways, highlights potential differences, and presents available experimental data to support these findings.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
Both this compound and Digoxin are cardiac glycosides that exert their primary effect by inhibiting the Na+/K+-ATPase enzyme, a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1][2] This inhibition is central to their cardiotonic effects.
The binding of these glycosides to the alpha-subunit of the Na+/K+-ATPase leads to a cascade of events within cardiomyocytes:
-
Inhibition of the Pump: The primary action is the blockade of the Na+/K+-ATPase pump.[1][2]
-
Increased Intracellular Sodium: This inhibition leads to an accumulation of intracellular Na+ ions.[1][2]
-
Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. The reduced sodium gradient decreases the driving force for Ca2+ extrusion from the cell.[1][2]
-
Increased Intracellular Calcium: Consequently, the intracellular Ca2+ concentration rises.[1][2]
-
Enhanced Contractility: The elevated intracellular Ca2+ leads to increased calcium uptake into the sarcoplasmic reticulum, resulting in greater calcium release during each action potential. This enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the cardiac muscle (positive inotropic effect).[1][2]
This shared mechanism underscores the classification of both this compound and Digoxin as cardiac glycosides. However, differences in their chemical structures may lead to variations in their potency, binding kinetics, and overall pharmacological profile.
Quantitative Comparison of Inhibitory Potency and Pharmacokinetics
While both compounds target the Na+/K+-ATPase, their potency and pharmacokinetic properties can differ. The following table summarizes the available quantitative data. It is important to note that direct comparative studies on the inhibitory constant (Ki or IC50) of this compound on Na+/K+-ATPase are limited in publicly available literature. The provided GI50 value for this compound reflects its potent biological activity in cancer cell lines, which is also linked to Na+/K+-ATPase inhibition, but it is not a direct measure of enzyme inhibition.
| Parameter | This compound | Digoxin | Reference |
| Target | Na+/K+-ATPase | Na+/K+-ATPase | [1][2] |
| Binding Site | Alpha-subunit | Alpha-subunit | [1][2] |
| Inhibitory Potency (Ki) | Data not available | 147 nM | [3] |
| Growth Inhibition (GI50) | < 90 nM (in human cancer cell lines) | Not typically reported in this context | [4] |
| Bioavailability | Predicted to be >60% (in silico) | ~70-80% (oral) | [4] |
| Half-life (t1/2) | Data not available | 36-48 hours (normal renal function) | [1] |
| Metabolism | Not well characterized | Primarily excreted unchanged by the kidneys (60-80%) | [1] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and a typical experimental approach for comparing these compounds, the following diagrams are provided.
Caption: Signaling pathway of this compound and Digoxin.
Caption: Experimental workflow for comparing Na+/K+-ATPase inhibition.
Detailed Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol describes a common method to determine the inhibitory effect of compounds like this compound and Digoxin on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
1. Materials and Reagents:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (e.g., 100 mM)
-
This compound and Digoxin stock solutions (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound and Digoxin in the assay buffer.
-
In a 96-well plate, add a constant amount of Na+/K+-ATPase to each well.
-
Add the different concentrations of this compound or Digoxin to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the Malachite Green reagent to each well to detect the released inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each drug concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is used to determine the binding affinity (Ki) of a compound for a receptor, in this case, the Na+/K+-ATPase. It involves the use of a radiolabeled ligand that is known to bind to the target.
1. Materials and Reagents:
-
Membrane preparation containing Na+/K+-ATPase
-
Radiolabeled ligand (e.g., [3H]ouabain, a well-characterized cardiac glycoside)
-
Unlabeled this compound and Digoxin for competition
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
In reaction tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand ([3H]ouabain), and varying concentrations of the unlabeled competitor (this compound or Digoxin).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion
This compound and Digoxin share a fundamental mechanism of action as inhibitors of the Na+/K+-ATPase, leading to a positive inotropic effect on the heart. While Digoxin is a well-characterized drug with established pharmacokinetic and pharmacodynamic profiles, data on this compound is less comprehensive. The high potency of this compound in biological systems, as suggested by its low nanomolar GI50 value in cancer cells, indicates it is a powerful inhibitor of Na+/K+-ATPase. However, the lack of direct comparative studies on their enzymatic inhibition constants necessitates further research to fully elucidate the subtle but potentially significant differences in their molecular interactions and clinical implications. The experimental protocols provided herein offer a framework for conducting such comparative studies, which would be invaluable for the fields of pharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marked inhibition of Na+, K(+)- ATPase activity and the respiratory chain by phytanic acid in cerebellum from young rats: possible underlying mechanisms of cerebellar ataxia in Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity comparison of Cerberin with other cardiac glycosides like Oleandrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent cardiac glycosides, cerberin and oleandrin. Both compounds are recognized for their significant biological activities, including their potential as anticancer agents. This document summarizes key quantitative data, outlines experimental methodologies for assessing cytotoxicity, and visualizes the primary signaling pathways implicated in their mechanisms of action.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and oleandrin against various cancer cell lines as reported in independent studies. It is important to note that these values were not obtained from a single comparative study and experimental conditions may have varied.
| Cardiac Glycoside | Cell Line | Cancer Type | IC50/GI50 (nM) |
| This compound | Various Human Cancer Cell Lines | Not Specified | < 90 |
| Oleandrin | MDA-MB-231 | Breast Cancer | 72 |
| Radiotherapy-Resistant MDA-MB-231 | Breast Cancer | 183 | |
| Endothelial Cells | Non-Cancerous | 35 |
Note: The GI50 value for this compound represents the concentration causing 50% growth inhibition. The IC50 values for oleandrin represent the concentration causing 50% inhibition of cell viability. The data for this compound and oleandrin are from separate studies and are not a direct head-to-head comparison.
Experimental Protocols
A standard method for determining the cytotoxicity of compounds like this compound and oleandrin is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and oleandrin in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways
This compound and oleandrin, like other cardiac glycosides, primarily act by inhibiting the Na+/K+-ATPase pump in the cell membrane. This inhibition leads to a cascade of downstream signaling events that contribute to their cytotoxic effects.
This compound's Mechanism of Action
This compound has been shown to potently inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[1]
Caption: this compound inhibits Na+/K+-ATPase, leading to the suppression of the PI3K/Akt/mTOR pathway.
Oleandrin's Mechanism of Action
Oleandrin also inhibits the Na+/K+-ATPase pump. Its cytotoxic effects are mediated through multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Caption: Oleandrin's inhibition of Na+/K+-ATPase influences multiple downstream pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: A generalized workflow for in vitro cytotoxicity comparison studies.
References
Unveiling the Potency of Cerberin: A Comparative Guide to Na+/K+-ATPase Isoform Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cerberin's inhibitory effects on Na+/K+-ATPase isoforms against other well-established cardiac glycosides. This document synthesizes available experimental data to offer an objective performance assessment, complete with detailed methodologies and visual representations of key biological pathways and workflows.
This compound, a potent cardiac glycoside extracted from the seeds of the Cerbera odollam tree, is a known inhibitor of the Na+/K+-ATPase, or sodium-potassium pump.[1] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of most animal cells.[2] Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[3][4]
The Na+/K+-ATPase exists as a heterodimer composed of a catalytic α subunit and a glycosylated β subunit.[2] In mammals, there are four isoforms of the α subunit (α1, α2, α3, and α4) and three isoforms of the β subunit (β1, β2, and β3).[5] The differential expression of these isoforms in various tissues and their varying affinities for cardiac glycosides are of significant interest in drug development for conditions such as heart failure and cancer.[6] While the general mechanism of this compound is understood to be similar to other cardiac glycosides, specific data on its inhibitory potency against different Na+/K+-ATPase α-isoforms is limited. However, studies on 17βH-neriifolin, a compound identified as this compound, have demonstrated significant inhibitory activity in cancer cell lines.[1]
Comparative Inhibitory Effects on Na+/K+-ATPase Isoforms
The following table summarizes the inhibitory potency (IC50 and Kd values) of this compound and other common cardiac glycosides on different human Na+/K+-ATPase α-isoforms. It is important to note that the data for this compound (17βH-neriifolin) was obtained from studies on cancer cell lines and not on purified enzyme isoforms, which may influence the absolute values.
| Inhibitor | α1 Isoform | α2 Isoform | α3 Isoform | Source (cite) |
| This compound (17βH-neriifolin) | IC50: 0.022 - 0.030 µM (in various cancer cell lines) | Not Specifically Determined | Not Specifically Determined | [1] |
| Ouabain | Kd: ~19.5 nM | Kd: ~48.3 nM | Kd: ~18.6 nM | [5] |
| IC50: 2.6 nM (neuronal) | IC50: 50 nM (vascular smooth muscle) | [7] | ||
| Digoxin | Kd: ~29.1 nM | Kd: ~27.7 nM | Kd: ~20.9 nM | [5] |
| Digitoxin | Kd: ~11.8 nM | Kd: ~13.5 nM | Kd: ~9.8 nM | [5] |
Experimental Protocols
Accurate determination of Na+/K+-ATPase inhibition is critical for comparative studies. Two common methods are detailed below.
Colorimetric Assay for Na+/K+-ATPase Activity
This method quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi produced is directly proportional to the enzyme's activity.
Principle: Na+/K+-ATPase hydrolyzes ATP into ADP and inorganic phosphate (Pi). The liberated Pi is then detected using a colorimetric reagent, such as malachite green, which forms a colored complex with phosphate that can be measured spectrophotometrically. The specific Na+/K+-ATPase activity is determined by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
Materials:
-
Tissue or cell homogenate containing Na+/K+-ATPase
-
Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
ATP solution (e.g., 100 mM)
-
Ouabain solution (e.g., 10 mM)
-
Phosphate standard solution
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare tissue or cell lysates to serve as the source of the enzyme.
-
Set up reactions in a microplate with the following conditions:
-
Total ATPase activity: Lysate + Assay Buffer + ATP
-
Ouabain-insensitive activity: Lysate + Assay Buffer + Ouabain + ATP
-
Standard curve: A serial dilution of the phosphate standard.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells except the standards.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the colorimetric detection reagent.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Calculate the amount of Pi released using the standard curve.
-
Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.
⁸⁶Rb⁺ Uptake Assay for Na+/K+-ATPase Activity
This assay measures the active transport of potassium ions (or its analog, Rubidium-86) into cells, which is a direct function of the Na+/K+-ATPase pump.
Principle: The Na+/K+-ATPase actively transports K+ ions into the cell. The radioactive isotope ⁸⁶Rb⁺ is used as a tracer for K⁺. The amount of ⁸⁶Rb⁺ accumulated inside the cells is proportional to the pump's activity. Ouabain is used to inhibit the pump and determine the specific uptake.
Materials:
-
Cultured cells expressing Na+/K+-ATPase
-
Uptake Buffer (e.g., HEPES-buffered saline with glucose)
-
⁸⁶RbCl (radioactive)
-
Ouabain solution
-
Wash Buffer (ice-cold)
-
Scintillation counter and vials
Procedure:
-
Plate cells in a multi-well plate and grow to confluency.
-
Wash the cells with Uptake Buffer.
-
Pre-incubate the cells with or without ouabain (for determining specific uptake) for a defined period.
-
Initiate the uptake by adding Uptake Buffer containing ⁸⁶RbCl.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold Wash Buffer.
-
Lyse the cells (e.g., with NaOH or a lysis buffer).
-
Transfer the lysate to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the ouabain-sensitive ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of ouabain from the total uptake.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway initiated by this compound and a typical experimental workflow for validating its inhibitory effect.
Caption: this compound-induced Na+/K+-ATPase inhibition pathway.
Caption: Workflow for validating this compound's inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Na/K ATPase from rat aorta by two Na/K pump inhibitors, ouabain and marinobufagenin: evidence of interaction with different alpha-subunit isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Cerberin in Digoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of various compounds, with a focus on the cardiac glycoside cerberin, in commercially available digoxin immunoassays. Understanding the analytical specificity of these assays is critical for accurate therapeutic drug monitoring and toxicological screening. This document summarizes quantitative data from package inserts, details relevant experimental protocols, and visualizes key concepts to support researchers and clinicians in interpreting digoxin assay results.
Introduction to Digoxin Immunoassays and Cross-Reactivity
Digoxin, a cardiac glycoside derived from the foxglove plant, is a medication used to treat heart failure and certain cardiac arrhythmias. Its narrow therapeutic window necessitates precise monitoring of serum concentrations. Immunoassays are the most common method for quantifying digoxin levels. However, the specificity of the antibodies used in these assays is a crucial factor, as structurally similar compounds can cross-react and lead to inaccurate measurements.
This compound, a potent cardiac glycoside found in the seeds of the Cerbera odollam tree, is structurally similar to digoxin. Ingestion of this compound can be toxic and may lead to falsely elevated digoxin levels in immunoassays, potentially confounding clinical diagnosis and management. This guide examines the extent of this cross-reactivity in several widely used digoxin immunoassays.
Mechanism of Action: The Digoxin Signaling Pathway
Digoxin and other cardiac glycosides exert their therapeutic and toxic effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in higher intracellular calcium levels and increased force of myocardial contraction.
Caption: Digoxin's mechanism of action involves inhibiting the Na+/K+-ATPase pump.
Comparative Analysis of Digoxin Immunoassay Cross-Reactivity
The following tables summarize the cross-reactivity of various compounds in several commercially available digoxin immunoassays. It is important to note that specific quantitative data for this compound is not provided in the manufacturers' package inserts for these assays. However, reports of positive digoxin assay results following Cerbera odollam ingestion strongly suggest significant cross-reactivity. The structural similarity between this compound and digoxin, both being cardenolide glycosides, provides a biochemical basis for this interference.
Table 1: Cross-Reactivity in Roche Elecsys Digoxin Assay
| Cross-Reactant | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| This compound | Data Not Available | Data Not Available |
| Digitoxin | 10 | 11.2 |
| 20 | 8.8 | |
| 40 | 6.8 | |
| Digoxigenin | 10 | 12.3 |
| 20 | 10.0 | |
| 40 | 8.0 | |
| Dihydrodigoxin | 1000 | < 0.1 |
| Spironolactone | 1000 | 0.01 |
| Canrenone | 1000 | 0.03 |
| Prednisone | 1000 | < 0.01 |
| Prednisolone | 1000 | < 0.01 |
| Hydrocortisone | 1000 | < 0.01 |
Table 2: Cross-Reactivity in Abbott Architect iDigoxin Assay
| Cross-Reactant | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| This compound | Data Not Available | Data Not Available |
| Digitoxin | 50 | 1.1 |
| Digoxigenin | 50 | 1.0 |
| Dihydrodigoxin | 1000 | 0.4 |
| Spironolactone | 1000 | Not Detected |
| Canrenone | 1000 | Not Detected |
| Prednisone | 1000 | Not Detected |
| Prednisolone | 1000 | Not Detected |
| Hydrocortisone | 1000 | Not Detected |
Table 3: Cross-Reactivity in Siemens Dimension Vista® DIG (Digoxin) Assay
| Cross-Reactant | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| This compound | Data Not Available | Data Not Available |
| Digitoxin | 100 | 1.3 |
| Digoxigenin | 100 | 0.8 |
| Dihydrodigoxin | 1000 | 0.3 |
| Spironolactone | 1000 | 0.0 |
| Canrenone | 1000 | 0.0 |
| Prednisone | 1000 | 0.0 |
| Prednisolone | 1000 | 0.0 |
| Hydrocortisone | 1000 | 0.0 |
Experimental Protocols for Cross-Reactivity Assessment
The determination of cross-reactivity in immunoassays is a critical component of assay validation. The general principles and procedures are outlined in guidelines such as the Clinical and Laboratory Standards Institute (CLSI) document EP7-A2.
General Protocol for Cross-Reactivity Testing:
The fundamental approach involves analyzing samples containing a known concentration of the potentially cross-reacting substance in the absence of the primary analyte (digoxin). The apparent digoxin concentration measured by the immunoassay is then used to calculate the percentage of cross-reactivity.
Caption: A generalized workflow for determining immunoassay cross-reactivity.
Calculation of Percent Cross-Reactivity:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of Cross-Reactant) x 100
Key Experimental Considerations:
-
Matrix: Cross-reactivity studies should be performed in a matrix that is representative of the intended sample type (e.g., human serum or plasma).
-
Concentration Range: A range of concentrations of the potential cross-reactant should be tested to assess the dose-response relationship.
-
Control Samples: A drug-free matrix (negative control) and samples containing only digoxin (positive control) should be included in each run.
Conclusion and Recommendations
The data presented in this guide highlight the variability in cross-reactivity profiles among different digoxin immunoassays. While specific quantitative data for this compound are lacking in the manufacturers' documentation, its structural similarity to digoxin and clinical reports of interference strongly suggest a high potential for cross-reactivity.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Awareness of Limitations: Be aware of the potential for cross-reactivity from structurally related compounds, especially when unexpected digoxin results are obtained.
-
Confirmatory Analysis: In cases of suspected interference, particularly in toxicological investigations involving plant-derived cardiac glycosides, confirmatory analysis using a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.
-
Assay-Specific Information: Always refer to the package insert of the specific digoxin immunoassay being used for the most up-to-date information on cross-reactivity.
-
Further Research: There is a clear need for further studies to quantify the cross-reactivity of this compound in a wider range of commercially available digoxin immunoassays to improve the accuracy of clinical and forensic toxicology.
A Comparative Guide to Analytical Methods for the Quantification of Cerberin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of cerberin, a potent cardiac glycoside. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and forensic applications. This document outlines the performance characteristics of High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound analysis, supported by experimental data from published studies.
Data Presentation: A Side-by-Side Comparison
The selection of an analytical method is often a trade-off between sensitivity, speed, and cost. The following tables summarize the key performance parameters of HPTLC and LC-MS/MS methods for the quantification of this compound.
Table 1: Performance Characteristics of HPTLC and LC-MS/MS for this compound Analysis
| Parameter | HPTLC Method | LC-MS/MS Method |
| Linearity Range | 3 - 12 µ g/spot [1] | Data not publicly available |
| Correlation Coefficient (r²) | 0.9796[1] | Data not publicly available |
| Limit of Detection (LOD) | 0.552 µ g/spot [1] | 0.15 ng/mL[2] |
| Limit of Quantification (LOQ) | 1.675 µ g/spot [1] | 0.6 ng/mL[2] |
| Accuracy (% Recovery) | Data not publicly available | Data not publicly available |
| Precision (RSD %) | Data not publicly available | Data not publicly available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the HPTLC and LC-MS/MS methods as described in the cited literature.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is suitable for the quantification of this compound in plant extracts and biological matrices.[1]
1. Standard and Sample Preparation:
-
Standard Solution: Dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to achieve a specific concentration.
-
Sample Preparation: Extract this compound from the matrix using an appropriate solvent system. The extract may require further cleanup steps to remove interfering substances.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of chloroform and methanol in a ratio of 9.6:0.4 (v/v).[1]
-
Development: Ascending development in a twin-trough glass chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 254 nm.[1]
3. Validation Parameters:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, and LOQ.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity for the detection and quantification of this compound in human blood serum, making it particularly useful in clinical and forensic toxicology.[2]
1. Sample Preparation:
-
Utilize a solid-phase extraction (SPE) method, such as with a MonoSpin® cartridge, for the extraction and purification of this compound from serum samples.[2]
2. LC-MS/MS Conditions:
-
Liquid Chromatography: Specific column, mobile phase composition, and gradient elution program should be optimized for the separation of this compound from other components in the sample.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI). The mass transitions (precursor ion to product ion) for this compound must be specifically selected and optimized for sensitive and selective detection.
3. Method Validation:
-
The validation of the LC-MS/MS method should be performed to establish its performance characteristics, including linearity, accuracy, precision, selectivity, LOD, and LOQ.[2]
Visualizing the Workflow and Method Comparison
Diagrams can provide a clear and concise overview of complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflows and a logical comparison of the two analytical methods.
Caption: Experimental workflow for the HPTLC method.
Caption: Experimental workflow for the LC-MS/MS method.
Caption: Logical comparison of HPTLC and LC-MS/MS methods.
Conclusion
Both HPTLC and LC-MS/MS are viable methods for the quantification of this compound, each with its own set of advantages. The HPTLC method offers a balance of speed and cost-effectiveness, making it suitable for routine analysis and screening of a large number of samples. In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, which is paramount in applications requiring the detection of trace amounts of this compound, such as in forensic investigations and clinical toxicology. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and budget. It is imperative that any chosen method is properly validated in the user's laboratory to ensure reliable and accurate results.
References
Cerberin's Double-Edged Sword: A Comparative Analysis of its Cytotoxic Effects on Cancerous and Non-Cancerous Cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research reveals the potent cardiac glycoside Cerberin exhibits a significant selective cytotoxic effect against cancerous cells while showing considerably less toxicity towards non-cancerous cells. This differential activity positions this compound as a compound of interest in the development of targeted cancer therapies. This guide provides a side-by-side comparison of this compound's effects, supported by available data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Quantitative Analysis of Cytotoxicity
This compound has demonstrated potent growth-inhibitory effects on various human cancer cell lines with GI50 values (concentration causing 50% growth inhibition) reported to be less than 90 nM.[1] While direct comparative studies with a broad panel of cancerous and non-cancerous cell lines are limited in publicly available literature, a notable study highlighted that this compound exhibited a cytotoxic effect on cancer cells that was more than 20-fold greater than on normal cells, suggesting a significant therapeutic window.
| Cell Type | Cell Line(s) | IC50/GI50 (nM) | Reference |
| Cancerous | Various Human Cancer Cell Lines | < 90 | [1] |
| Non-Cancerous | Not specified in available abstracts | >20-fold higher than cancerous cells |
Note: The specific non-cancerous cell line and its corresponding IC50 value from the study indicating a 20-fold difference were not available in the reviewed abstracts. Further research is required to identify and include this specific data point.
Mechanism of Action: A Tale of Two Pathways
This compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. The downstream consequences of this ion imbalance, however, appear to differ significantly between cancerous and non-cancerous cells.
In Cancerous Cells: A Cascade of Apoptosis
In cancer cells, the disruption of ion homeostasis and subsequent signaling events trigger a cascade leading to programmed cell death (apoptosis). A key pathway implicated in this compound-induced cancer cell death is the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in various cancers, promoting cell survival and proliferation. This compound treatment has been shown to potently inhibit this pathway in cancer cells, leading to:
-
Cell Cycle Arrest: Significant G2/M cell cycle arrest is observed in human cancer cell lines.[1]
-
Induction of Apoptosis: This is corroborated by the cleavage of PARP and activation of caspases 3 and 7, along with the reduced expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1]
-
Increased Oxidative Stress: this compound significantly increases the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks.[1]
In Non-Cancerous Cells: A Presumed State of Homeostasis
The precise signaling events in non-cancerous cells following this compound exposure are less well-documented in the available literature. However, their significantly higher resistance to this compound's cytotoxic effects suggests that either the PI3K/AKT/mTOR pathway is not as critical for their survival under normal conditions, or they possess more robust mechanisms to counteract the ionic and oxidative stress induced by the compound. It is hypothesized that the baseline activity of the PI3K/AKT/mTOR pathway in normal cells is regulated and not constitutively active as in cancer cells, thus making them less vulnerable to its inhibition.
Experimental Protocols
The following is a generalized protocol for a key experiment used to determine the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancerous and non-cancerous cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50/GI50 value is then determined by plotting the cell viability against the log of the this compound concentration.
Conclusion
The available evidence strongly suggests that this compound has a preferential cytotoxic effect on cancerous cells over non-cancerous cells. This selectivity is likely due to the differential reliance on the PI3K/AKT/mTOR signaling pathway. While these findings are promising for the development of new anticancer drugs, further research is imperative to elucidate the precise molecular mechanisms behind this selectivity and to establish a comprehensive and comparative quantitative dataset of its effects on a wider range of cancerous and normal cell lines.
References
Differential Gene Expression Analysis in Response to Cerberin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of Cerberin on differential gene expression, drawing parallels with known effects of other cardiac glycosides. Due to the limited availability of public datasets on global gene expression changes induced by this compound, this guide leverages data from related compounds to offer a predictive overview for researchers investigating its therapeutic potential.
This compound, a potent cardiac glycoside, is recognized for its significant biological activities, including cardiotonic and potential anticancer effects. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical ion transporter in cell membranes. This inhibition triggers a cascade of intracellular events, profoundly impacting cellular signaling and gene expression. Understanding these transcriptional changes is paramount for elucidating its therapeutic mechanisms and identifying potential biomarkers for drug response.
Comparison with Alternative Cardiac Glycosides
The study identified a substantial number of differentially expressed genes (DEGs) in response to treatment with these cardiac glycosides. A significant overlap in the DEGs suggests a common mechanism of action mediated by Na+/K+-ATPase inhibition.[1]
Table 1: Summary of Differentially Expressed Genes in MCF-7 Cells Treated with Cardiac Glycosides [1]
| Treatment Group | Upregulated Genes | Downregulated Genes |
| Lanatoside C | 3824 | 2311 |
| Peruvoside | 3436 | 2643 |
| Strophanthidin | 3643 | 2500 |
Source: Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells[1]
These data highlight the extensive impact of cardiac glycosides on the cellular transcriptome. The identified DEGs are implicated in various biological processes, including cell cycle regulation, apoptosis, and signal transduction, corroborating the known anticancer properties of this class of compounds.
Key Signaling Pathways Affected by this compound and Other Cardiac Glycosides
The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to a series of downstream events that collectively alter gene expression.
Na+/K+-ATPase Signaling Cascade
Inhibition of the Na+/K+-ATPase disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade can activate various signaling pathways, including the Src/Ras/ERK pathway, which ultimately influences transcription factor activity and gene expression.[2]
PI3K/AKT/mTOR Signaling Pathway
Studies have demonstrated that this compound can potently inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4] This inhibition is a key mechanism underlying its anticancer activity. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, and its suppression by this compound can lead to cell cycle arrest and apoptosis.
Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells.[3][4] This programmed cell death can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Cardiac glycosides can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the cellular balance towards cell death.[5]
Experimental Protocols
This section outlines a general workflow for a differential gene expression analysis experiment using RNA sequencing (RNA-Seq) to study the effects of a compound like this compound on a cancer cell line.
Experimental Workflow for Differential Gene Expression Analysis
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another appropriate cancer cell line.
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a predetermined concentration of this compound (e.g., based on IC50 values) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours). Perform experiments in biological triplicates.
2. Total RNA Isolation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol reagent).[6]
-
Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.[6]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
3. RNA-Seq Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from a starting amount of high-quality total RNA (e.g., 1 µg) using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[7]
-
This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
4. Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using R packages such as DESeq2 or edgeR.[8] These packages normalize the raw counts and perform statistical tests to identify genes with significant changes in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Downstream Analysis: Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the list of differentially expressed genes to identify the biological pathways and processes affected by this compound treatment.
This guide provides a foundational understanding of the anticipated transcriptomic effects of this compound. Further experimental validation through RNA-Seq or other gene expression profiling methods is essential to confirm these predictions and to fully elucidate the molecular mechanisms underlying this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. RNA isolation, RNA-seq library preparation, and sequencing [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Cerberin's Disruption of Ion Homeostasis and its Ripple Effect on Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cerberin, a potent cardiac glycoside extracted from the seeds of the Cerbera odollam tree, is gaining attention in the scientific community for its profound effects on cellular ion balance and the subsequent activation of downstream signaling pathways. This guide provides a comparative analysis of this compound's performance against other well-known cardiac glycosides, supported by experimental data and detailed methodologies, to aid researchers in their exploration of its therapeutic and toxicological potential.
The Primary Insult: Inhibition of Na+/K+-ATPase
At the heart of this compound's mechanism of action lies its ability to bind to and inhibit the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This inhibition leads to a cascade of ionic imbalances, initiating a series of cellular events.
Comparative Inhibitory Potency
| Compound | Target Enzyme | IC50 Value | Tissue/Cell Type | Reference |
| This compound | Na+/K+-ATPase | Not Available | - | - |
| Digoxin | Na+/K+-ATPase | 2.77 x 10⁻⁶ M (high affinity isoform), 8.56 x 10⁻⁵ M (low affinity isoform) | Porcine cerebral cortex | [3] |
| Ouabain | Na+/K+-ATPase | ~200 nM | Rat pinealocytes | [4] |
Table 1: Comparative IC50 Values for Na+/K+-ATPase Inhibition. This table highlights the potent inhibitory effects of digoxin and ouabain on the Na+/K+-ATPase pump. The absence of a specific IC50 for this compound underscores the need for further direct enzymatic studies.
The Domino Effect: Disruption of Intracellular Ion Concentrations
The inhibition of the Na+/K+-ATPase pump by this compound sets off a predictable yet powerful domino effect on intracellular ion concentrations. The primary consequence is an increase in intracellular sodium ([Na+]i). This elevated [Na+]i, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i).[5]
Quantifying the Ion Imbalance
The precise quantification of these ion concentration changes is critical for understanding the downstream signaling events. While specific quantitative data for this compound-induced changes in [Na+]i and [Ca2+]i are not extensively published, the well-documented consequences, such as increased cardiac contractility and apoptosis, strongly indicate a significant elevation in intracellular calcium.[5]
Downstream Signaling Cascades: From Ion Imbalance to Cellular Fate
The this compound-induced rise in intracellular calcium acts as a pivotal second messenger, triggering a multitude of downstream signaling pathways that ultimately determine the cell's fate. The most prominent of these pathways include the induction of apoptosis, the generation of reactive oxygen species (ROS), and the modulation of the PI3K/AKT/mTOR pathway.
Induction of Apoptosis
Elevated and sustained intracellular calcium levels are a well-known trigger for apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[2] This pro-apoptotic effect is a key area of interest for its potential application in oncology.
Generation of Reactive Oxygen Species (ROS)
The disruption of mitochondrial function, often a consequence of calcium overload, can lead to an increase in the production of reactive oxygen species (ROS).[2] This oxidative stress can further contribute to cellular damage and apoptosis.
Modulation of the PI3K/AKT/mTOR Pathway
Recent studies have indicated that cardiac glycosides can modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2] this compound has been shown to potently inhibit this pathway, contributing to its anti-cancer effects.[2]
Experimental Protocols
To facilitate further research into the mechanisms of this compound, detailed protocols for key experiments are provided below.
Na+/K+-ATPase Activity Assay
Objective: To measure the inhibitory effect of this compound on Na+/K+-ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain or this compound) represents the Na+/K+-ATPase activity.
Procedure:
-
Prepare Membrane Fractions: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable tissue or cell source.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl.
-
Incubation: Add the membrane fraction to the reaction mixture with and without varying concentrations of this compound (and a positive control like ouabain).
-
Start Reaction: Initiate the reaction by adding ATP.
-
Stop Reaction: After a defined incubation period at 37°C, stop the reaction by adding a solution like trichloroacetic acid.
-
Measure Phosphate: Quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.
-
Calculate Inhibition: Determine the percentage of inhibition of Na+/K+-ATPase activity at each this compound concentration and calculate the IC50 value.
Measurement of Intracellular Calcium Concentration
Objective: To quantify the change in intracellular calcium concentration upon treatment with this compound.
Principle: This method utilizes fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, which exhibit a change in fluorescence intensity upon binding to calcium.
Procedure:
-
Cell Culture: Culture the desired cell line to an appropriate confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases will cleave the AM group, trapping the dye inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
This compound Treatment: Add this compound at the desired concentration to the cells.
-
Time-Lapse Imaging/Reading: Record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative change in intracellular calcium concentration.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to detect these apoptotic cells via flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for different time points. Include both untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in a binding buffer and incubate with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
Reactive Oxygen Species (ROS) Detection
Objective: To measure the generation of intracellular ROS following this compound treatment.
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Dye Loading: Incubate the treated cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of ROS generated.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR pathway.
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Independent Verification of the Pro-Apoptotic Effects of Cerberin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic effects of Cerberin, a cardiac glycoside with emerging anticancer potential, against other well-known cardiac glycosides: Ouabain, Digoxin, and Bufalin. The information presented is collated from peer-reviewed studies to support independent verification and further research.
Comparative Analysis of Cytotoxicity and Apoptosis Induction
This compound has been shown to potently inhibit cancer cell growth with GI50 values below 90 nM[1][2]. Its pro-apoptotic activity is well-documented, characterized by time- and dose-dependent induction of apoptosis[1][2]. This is corroborated by the cleavage of PARP and activation of caspases 3 and 7[1][2]. To provide a comparative context, the following tables summarize the cytotoxic and apoptotic effects of this compound and other cardiac glycosides in the human non-small cell lung carcinoma cell line, A549, a cell line in which the effects of this compound have been studied.
Table 1: Comparative Cytotoxicity (IC50/GI50) of Cardiac Glycosides in A549 Cancer Cells
| Cardiac Glycoside | IC50/GI50 (nM) in A549 Cells | Reference |
| This compound | < 90 | [1][2] |
| Ouabain | Not explicitly found for A549, but has low nM IC50 in other cancer cells | [3][4] |
| Digoxin | 100 (24h) | [5] |
| Bufalin | 28.16 (24h), 56.14 (48h) | [6][7] |
Table 2: Comparative Apoptosis Induction by Cardiac Glycosides in A549 Cancer Cells
| Cardiac Glycoside | Apoptosis Induction in A549 Cells | Reference |
| This compound | Time- and dose-dependent apoptosis | [1][2] |
| Ouabain | Induces apoptosis | [3][8][9] |
| Digoxin | Significant increase in apoptotic cells with increasing concentration (24h) | [10] |
| Bufalin | Dose- and time-dependent increase in apoptosis | [6][11] |
Molecular Mechanisms: Targeting Apoptotic Pathways
The pro-apoptotic effects of these cardiac glycosides are mediated through the modulation of key signaling pathways and apoptosis-related proteins. This compound is known to inhibit the PI3K/AKT/mTOR signaling pathway and reduce the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1[1][2]. The comparative effects on these and other related proteins are outlined below.
Table 3: Comparative Effects of Cardiac Glycosides on Apoptosis-Related Proteins
| Cardiac Glycoside | Effect on Bcl-2 Family Proteins | Effect on Caspases | Signaling Pathway | Reference |
| This compound | Reduces Bcl-2 and Mcl-1 expression | Activates Caspase 3/7 | Inhibits PI3K/AKT/mTOR | [1][2] |
| Ouabain | Downregulates Bcl-2, Upregulates Bax | Activates Caspase 3 | Downregulates STAT3 | [3][4][9] |
| Digoxin | No significant change in Bcl-2 | Induces PARP cleavage | Blocks PI3K/Akt pathway | [12] |
| Bufalin | Decreases Bcl-2, Increases Bax | Activates Caspase-3 | Inhibits PI3K/Akt pathway | [6][13] |
Experimental Protocols
For independent verification, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the cardiac glycosides (e.g., this compound, Ouabain, Digoxin, Bufalin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50/GI50 values.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Cardiac glycosides for treatment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of cardiac glycosides for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with cardiac glycosides as required.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bufalin down-regulates Axl expression to inhibit cell proliferation and induce apoptosis in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Bufalin induces mitochondrial pathway-mediated apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cerberin
For Immediate Implementation by Laboratory Personnel
Cerberin, a potent cardiac glycoside, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its acute toxicity, all materials contaminated with this compound must be treated as hazardous waste. Adherence to the following step-by-step procedures is critical for the safe management and disposal of this compound waste.
I. Immediate Containment and Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Nitrile gloves are mandatory. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: When handling powdered this compound or creating aerosols, a properly fitted N95 respirator or a higher level of respiratory protection is essential.
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Decontamination of Spills and Glassware
In the event of a spill, immediate decontamination is crucial. The following procedure is recommended for the inactivation of this compound on non-porous surfaces and glassware. This procedure is based on general guidelines for the decontamination of highly toxic compounds; its efficacy for this compound should be validated by your institution's safety office.
-
Absorb Spill: Cover the spill with an absorbent material, such as chemical absorbent pads or vermiculite.
-
Apply Decontamination Solution: Prepare a fresh 10% bleach solution (sodium hypochlorite). Carefully pour the solution over the absorbent material, ensuring the entire spill area is saturated.
-
Contact Time: Allow a minimum contact time of 20 minutes for the bleach solution to effectively degrade the this compound.
-
Clean-up: Using forceps or tongs, carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Rinse: Wipe the spill area with water to remove any residual bleach.
-
Dispose of Cleaning Materials: All materials used for spill cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.
For routine decontamination of glassware, immerse the items in a 10% bleach solution for at least 20 minutes before proceeding with standard washing procedures.
| Decontamination Parameter | Specification |
| Decontaminating Agent | 10% Sodium Hypochlorite (Bleach) Solution |
| Minimum Contact Time | 20 Minutes |
| Application Method | Saturate absorbent material covering the spill |
| Neutralization | Wipe with water after decontamination |
III. Disposal of this compound Waste
All this compound waste, including pure compound, solutions, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Primary Container: Collect all solid this compound waste in a clearly labeled, leak-proof hazardous waste container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if applicable)
-
The hazard characteristics (e.g., "Acutely Toxic")
-
The accumulation start date
-
-
Storage: Store the hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.
IV. Emergency Procedures
In case of accidental exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
By strictly adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling Cerberin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cerberin, a potent cardiac glycoside. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Given the acute toxicity of this compound and the absence of established occupational exposure limits, a conservative approach based on the hierarchy of controls is paramount. All work with this compound should aim to minimize exposure to the lowest reasonably achievable level.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE.
| Protection Area | Required PPE | Specifications and Use |
| Hand Protection | Double Gloving: Nitrile Gloves | Inner glove tucked under the lab coat cuff, outer glove cuff pulled over the lab coat sleeve. Change gloves immediately if contaminated and frequently during use. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect the entire face from splashes. |
| Body Protection | Disposable, Solid-Front, Back-Closing Gown over a dedicated Lab Coat | The disposable gown should be made of a low-permeability material. Both lab coat and gown should have long sleeves with tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved Respirator | A full-face respirator with appropriate cartridges for organic vapors and particulates is required if there is a risk of aerosol generation or if working outside of a certified containment device. A risk assessment should be conducted to determine the appropriate level of respiratory protection. |
| Foot Protection | Closed-toe, non-perforated shoes and disposable shoe covers | Shoes must fully cover the feet. Shoe covers should be worn in the designated work area and removed before exiting. |
Operational Plan: Handling this compound
Follow this step-by-step guidance for all procedures involving this compound.
Pre-Operational Checks
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access. This area should be clearly marked with warning signs indicating the presence of a highly toxic substance.
-
Containment: All manipulations of solid or concentrated this compound must be performed within a certified chemical fume hood or a glove box.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Verify the availability of a spill kit specifically assembled for potent compounds.
-
Waste Containers: Have clearly labeled, leak-proof, and puncture-resistant waste containers ready for all types of this compound-contaminated waste.
Handling Procedure
-
Weighing: When weighing solid this compound, do so on a disposable liner within the fume hood to contain any spills.
-
Solution Preparation: Prepare solutions in the fume hood. Add solvent to the solid this compound slowly to avoid splashing.
-
Transport: When transporting this compound solutions, use sealed, shatter-resistant secondary containers.
-
Avoid Aerosol Generation: Take care to avoid creating dust or aerosols.
Post-Handling Decontamination and Cleanup
-
Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A recommended procedure is to first wipe surfaces with 70% isopropyl alcohol, followed by a thorough cleaning with soap and water.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Disposable items should be placed directly into the designated cytotoxic waste container.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Sealed, labeled, puncture-resistant container | Incineration at a licensed hazardous waste facility. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, puncture-resistant sharps container | Incineration. |
| Contaminated PPE (gloves, gown, shoe covers) | Labeled, leak-proof, cytotoxic waste bag | Incineration. |
| Aqueous Solutions of this compound | Labeled, sealed, leak-proof container | Collection by a licensed hazardous waste disposal service. Do not pour down the drain. |
Emergency Response Plan
In case of any exposure, immediate action is critical.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for this compound.
Spill Cleanup
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material from the spill kit.
-
Carefully collect the absorbent material and place it in the designated cytotoxic waste container.
-
Decontaminate the area as described in the post-handling procedures.
-
-
Major Spill (outside of a containment device):
-
Evacuate the laboratory immediately and alert others.
-
Prevent others from entering the area.
-
Contact your institution's emergency response team.
-
Provide the emergency response team with the this compound SDS.
-
Visual Workflow Guides
The following diagrams illustrate the key operational and emergency workflows for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
